1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
Description
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Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHJDSGIKFSVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structure Elucidation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine: A Multi-Modal Analytical Guide
Introduction and Analytical Rationale
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (Molecular Formula: C₁₂H₁₅FN₂O₂) is a highly functionalized heterocyclic building block frequently utilized in the development of advanced therapeutics and agrochemicals[1]. Elucidating the exact chemical structure of such molecules presents a specific analytical challenge: confirming the regiochemistry. One must definitively prove the relative positions of the fluoro, nitro, and piperidinyl moieties on the aromatic ring, while also mapping the spatial conformation of the substituted piperidine ring.
To achieve this, researchers cannot rely on a single analytical technique. This technical guide details a rigorous, self-validating analytical workflow that synthesizes High-Resolution Mass Spectrometry (HRMS) with multi-nuclear (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the molecular architecture.
Analytical Workflow Design
The causality behind this specific workflow is rooted in the principle of orthogonal validation.
Figure 1: Multi-modal analytical workflow for structure elucidation.
-
HRMS provides the exact molecular formula and structural connectivity through collision-induced dissociation (CID). However, mass spectrometry cannot easily distinguish between positional isomers on an aromatic ring.
-
Multi-nuclear NMR bridges this gap. ¹H NMR resolves the proton environments, ¹⁹F NMR provides a highly sensitive, isolated probe for the halogenated site, and ¹³C NMR leverages scalar C-F couplings ( nJCF ) to mathematically map the distance of each carbon from the fluorine atom.
-
2D NMR (HMBC) acts as the final structural lock, correlating the piperidine ring to its specific attachment point on the aromatic core.
High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the intact molecular ion. For 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, the theoretical exact mass for the protonated species[M+H]⁺ is 239.1196 Da .
Fragmentation Causality
Under Collision-Induced Dissociation (CID), the molecule undergoes predictable, diagnostically valuable fragmentation. The fragmentation behavior of piperidine rings under ESI-MS/MS conditions typically yields a diagnostic product ion at m/z 98, corresponding to the intact 4-methylpiperidine cation 2[2]. Furthermore, the proximity of the piperidine nitrogen to the nitro group facilitates an "ortho-effect" rearrangement, leading to the characteristic neutral loss of the nitro group (-46 Da) or an OH radical (-17 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Conformational and Regiochemical Probing
The ¹H NMR spectrum provides deep insights into the 3D conformation of the molecule. The 4-methylpiperidine moiety adopts a chair conformation with the methyl group occupying the sterically favored equatorial position. This is proven by the distinct chemical shifts of the axial and equatorial protons 3[3]. The N-CH₂ equatorial protons (H-2'eq, H-6'eq) are deshielded by the magnetic anisotropy of the adjacent C-C bonds, appearing at ~3.20 ppm. Conversely, the axial protons appear at ~2.75 ppm, exhibiting large trans-diaxial coupling constants ( J≈12 Hz).
The aromatic region displays a 1,2,4-trisubstituted pattern complicated by fluorine coupling. H-3 appears as a doublet of doublets ( JHF≈8 Hz, JHH≈3 Hz), confirming its position ortho to the fluorine and meta to H-5.
¹³C and ¹⁹F NMR: Validating the Fluorinated Core
Fluoro-nitrobenzene derivatives exhibit characteristic ¹⁹F NMR resonances and ¹³C-¹⁹F scalar couplings 4[4]. The ¹⁹F NMR spectrum shows a single multiplet at approximately -117 ppm.
The ¹³C NMR spectrum acts as a molecular ruler. The carbon directly attached to the fluorine (C-4) is split into a massive doublet ( ¹JCF≈245 Hz). The adjacent carbons (C-3 and C-5) show ²JCF couplings of ~22 Hz, while the meta carbons (C-2 and C-6) show ³JCF couplings of ~8 Hz. This distance-dependent decay of the coupling constant mathematically proves the position of the fluorine atom relative to the rest of the ring.
2D NMR: Establishing Connectivity
To definitively prove that the piperidine is attached at C-1 (and not C-2 or elsewhere), Heteronuclear Multiple Bond Correlation (HMBC) is utilized.
Figure 2: Key HMBC correlations confirming regiochemistry.
The HMBC spectrum shows a strong ³JCH correlation from the N-CH₂ protons of the piperidine ring to C-1 of the aromatic ring. Concurrently, aromatic protons H-3 and H-6 also correlate to C-1, locking the regiochemistry in place.
Experimental Protocols
Protocol 1: ESI-HRMS Acquisition
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.
-
Injection: Infuse the sample directly into the ESI source at a flow rate of 5 µL/min.
-
Parameters: Set capillary voltage to 3.5 kV, source temperature to 200°C, and desolvation gas flow to 600 L/hr.
-
CID Setup: Isolate the [M+H]⁺ precursor ion and apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas.
-
Self-Validation System: The mass spectrometer must be internally calibrated using a known lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused simultaneously. The isotopic pattern of the [M+H]⁺ ion must mathematically align with the theoretical distribution for C₁₂H₁₅FN₂O₂ (mass error < 2 ppm) before fragmentation data is deemed valid.
Protocol 2: Multi-Nuclear NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
-
Instrument Setup: Utilize a 400 MHz NMR spectrometer equipped with a multinuclear broadband probe.
-
Acquisition (¹H): Acquire 16 scans with a 30° pulse angle, a 2-second relaxation delay, and a spectral width of 12 ppm.
-
Acquisition (¹³C): Acquire 1024 scans with ¹H-decoupling, a 2-second relaxation delay, and a spectral width of 250 ppm.
-
Acquisition (¹⁹F): Acquire 64 scans at 376 MHz with a spectral width of 200 ppm, referenced to external CFCl₃ (0 ppm).
-
Self-Validation System: The ¹H spectrum is referenced to the residual non-deuterated solvent peak (CHCl₃ at 7.26 ppm). The total integration of the proton resonances must equal exactly 15. The presence of the C-F bond is internally validated by ensuring the doublet splitting in the ¹³C NMR spectrum matches the exact ¹JCF coupling constant expected for fluoroaromatics.
Quantitative Data Summary
Table 1: NMR Assignments (400 MHz for ¹H, 101 MHz for ¹³C, CDCl₃)
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm), Multiplicity, J (Hz) | Assignment Notes |
| 1 (Ar) | - | 145.2 (d, ⁴JCF=3.0 ) | Attached to Piperidine N |
| 2 (Ar) | - | 142.8 (d, ³JCF=8.5 ) | Attached to NO₂ |
| 3 (Ar) | 7.55 (dd, J=8.2,3.1 ) | 112.4 (d, ²JCF=26.0 ) | Ortho to F, Meta to H-5 |
| 4 (Ar) | - | 156.5 (d, ¹JCF=245.2 ) | Attached to F |
| 5 (Ar) | 7.22 (ddd, J=9.0,8.2,3.1 ) | 120.1 (d, ²JCF=22.5 ) | Ortho to F and H-6 |
| 6 (Ar) | 7.10 (dd, J=9.0,4.8 ) | 122.3 (d, ³JCF=8.0 ) | Ortho to H-5 |
| 2', 6' (Pip) | 3.20 (br d, J=12.0 , eq); 2.75 (td, J=12.0,2.5 , ax) | 51.5 (s) | N-CH₂ |
| 3', 5' (Pip) | 1.75 (br d, J=12.0 , eq); 1.40 (qd, J=12.0,4.0 , ax) | 34.2 (s) | CH₂ |
| 4' (Pip) | 1.55 (m) | 30.8 (s) | CH |
| CH₃ | 0.98 (d, J=6.5 ) | 21.4 (s) | Equatorial Methyl |
Table 2: HRMS Fragmentation Data (Positive ESI, 35 eV CID)
| Exact Mass (m/z) | Formula | Mass Error (ppm) | Structural Assignment |
| 239.1196 | [C₁₂H₁₆FN₂O₂]⁺ | 0.8 | Intact Protonated Molecule [M+H]⁺ |
| 193.1201 | [C₁₂H₁₆FN]⁺ | 1.2 | Loss of NO₂ (-46 Da) |
| 140.0142 | [C₆H₄FNO₂]⁺ | 1.5 | Fluoro-nitro-phenyl cation |
| 98.1025 | [C₆H₁₂N]⁺ | 0.9 | 4-Methylpiperidine cation |
Conclusion
The structure of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is conclusively elucidated through a multi-modal approach. The HRMS data confirms the molecular formula and primary connectivity, while the multi-nuclear NMR data—specifically the distance-dependent nJCF couplings and HMBC correlations—provides an irrefutable, self-validating map of the molecule's regiochemistry and 3D conformation.
References
-
Tandem mass spectra of α-PVP showing: a) the fragmentation observed on... ResearchGate. 2
-
Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts in continuous flow. Royal Society of Chemistry (RSC). 3
-
Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes. Royal Society of Chemistry (RSC). 4
-
4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. PubChem (NIH).1
Sources
Comprehensive Technical Guide on 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS: 432523-27-8): Synthesis, Mechanisms, and API Applications
Executive Summary & Chemical Identity
In modern medicinal chemistry, fluorinated nitroaromatics are highly privileged building blocks. Specifically, 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS: 432523-27-8) [1] serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the fluorine atom modulates lipophilicity and metabolic stability, while the piperidine ring acts as a solvent-exposed solubilizing motif.
This whitepaper provides an in-depth mechanistic analysis, a self-validating synthetic protocol, and downstream application workflows for researchers and drug development professionals.
Table 1: Physicochemical Properties
| Property | Value |
| Compound Name | 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine |
| CAS Number | 432523-27-8 |
| Molecular Formula | C₁₂H₁₅FN₂O₂ |
| Molecular Weight | 238.26 g/mol |
| SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)F)[O-] |
| Typical Purity | ≥98% (HPLC) |
| Appearance | Yellow to orange crystalline solid |
Mechanistic Insights: Regioselective Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is achieved via a highly regioselective Nucleophilic Aromatic Substitution (SₙAr) between 1,4-difluoro-2-nitrobenzene and 4-methylpiperidine .
The Causality of Regiochemical Fidelity
A common question in this synthesis is: Why does the amine exclusively attack the C1-fluorine and not the C4-fluorine?
The answer lies in the kinetic drivers of the SₙAr mechanism[2]. The nitro group is a powerful electron-withdrawing group (EWG) that activates the aromatic ring via both inductive (-I) and resonance (-M) effects.
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Ortho-Activation: The fluorine at the C1 position is ortho to the nitro group. When the nucleophile attacks C1, the resulting negative charge in the transition state (the Meisenheimer complex) is directly delocalized onto the highly electronegative oxygen atoms of the nitro group. Kinetic studies confirm that ortho-nitro substituents significantly lower the activation energy for nucleophilic attack[3].
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Meta-Inertness: The fluorine at the C4 position is meta to the nitro group. Attack at this position generates a Meisenheimer complex where the negative charge cannot be stabilized by the nitro group's resonance, rendering the C4-fluorine chemically inert under mild conditions.
Fig 1: Regioselective SNAr mechanism forming 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.
Standardized Experimental Protocol: Synthesis & Isolation
To ensure reproducibility, the following protocol is designed as a self-validating system . Every reagent choice is deliberate:
-
Solvent (DMF): A polar aprotic solvent is mandatory. DMF solvates the potassium cation, leaving the carbonate anion "naked" and highly active, while simultaneously stabilizing the charged Meisenheimer transition state.
-
Base (K₂CO₃): 4-methylpiperidine is a secondary amine and is nucleophilic enough to attack without prior deprotonation. K₂CO₃ is not used to deprotonate the amine; rather, it acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward and preventing the protonation of the piperidine starting material.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add 1,4-difluoro-2-nitrobenzene (1.0 equiv, 100 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 200 mmol). Stir the suspension at room temperature for 10 minutes.
-
Nucleophile Addition: Dropwise, add 4-methylpiperidine (1.1 equiv, 110 mmol) over 15 minutes. An immediate color change to deep yellow/orange is typically observed, indicating the formation of the charge-transfer complex.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 to 6 hours.
In-Process Controls (IPC) & Self-Validation
-
Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in 1 mL EtOAc, wash with 1 mL water (to remove DMF), and spot on a silica TLC plate. Elute with Hexane/EtOAc (4:1).
-
Observation: The starting material (1,4-difluoro-2-nitrobenzene) will appear as a high-R_f spot under short-wave UV (254 nm). The product will appear as a distinct, bright yellow spot at a lower R_f due to the basic piperidine moiety. The reaction is self-validating when the high-R_f spot is completely consumed.
Workup & Isolation
-
Quenching: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred ice water.
-
Precipitation: Because nitroaromatics are highly lipophilic, the product will precipitate as a yellow crystalline solid.
-
Filtration: Filter the solid under vacuum, wash extensively with cold water (3 × 100 mL) to remove residual DMF and inorganic salts, and dry under high vacuum at 40 °C overnight.
Downstream Applications: Kinase Inhibitor Scaffolds
The primary utility of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine lies in its downstream reduction to 5-Fluoro-2-(4-methyl-1-piperidyl)aniline (CAS: 869943-97-5) [4].
In medicinal chemistry, this aniline derivative is a highly sought-after nucleophile for Buchwald-Hartwig cross-coupling or SₙAr reactions with halogenated heterocycles (e.g., pyrimidines, quinolines, or pyridines). The resulting structures are frequently evaluated as Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK) inhibitors. The aniline nitrogen acts as a crucial hinge-binder in the kinase ATP-binding pocket, while the 4-methylpiperidine ring extends into the solvent-exposed region to improve aqueous solubility and pharmacokinetic (PK) profiles.
Fig 2: Downstream API synthesis workflow utilizing the reduced aniline intermediate.
Analytical Characterization
To verify the structural integrity of the synthesized compound, researchers should cross-reference their analytical data against the expected parameters outlined below.
Table 2: Typical Analytical Data (Theoretical/Expected)
| Analytical Method | Expected Signals / Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (dd, 1H, Ar-H ortho to NO₂); δ 7.20 (m, 1H, Ar-H meta to NO₂); δ 7.10 (dd, 1H, Ar-H ortho to piperidine); δ 3.30 (m, 2H, piperidine-CH₂); δ 2.80 (m, 2H, piperidine-CH₂); δ 1.70-1.30 (m, 5H, piperidine-CH/CH₂); δ 0.95 (d, 3H, CH₃). |
| ESI-MS (Positive Mode) | m/z 239.1 [M+H]⁺ |
| IR Spectroscopy (ATR) | Strong asymmetric NO₂ stretch at ~1520 cm⁻¹ ; symmetric NO₂ stretch at ~1350 cm⁻¹ ; C-F stretch at ~1200 cm⁻¹ . |
References
-
MDPI. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." Int. J. Mol. Sci. 2020. Available at:[Link]
-
ACS Publications. "Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives." Macromolecules 2005. Available at:[Link]
-
Accela ChemBio. "5-Fluoro-2-(4-methyl-1-piperidyl)aniline (CAS: 869943-97-5) Product Data." Accela ChemBio Catalog. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 127971-97-5,6-Bromo-3-methoxy-2-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Whitepaper: Strategic Utilization of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine in Contemporary Drug Discovery
An in-depth technical guide by a Senior Application Scientist.
Part 1: Foundational Analysis of the Intermediate
Deconstructing the Molecule: A Gateway to Diverse Chemistry
The compound 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is a precisely engineered chemical scaffold. Its value in medicinal chemistry is derived from the strategic placement of three key functional groups that allow for selective, sequential chemical modifications.
-
The 2-Nitro Group: This is the most significant functional group, acting primarily as a precursor to a 2-amino group via reduction. The resulting aniline is a critical nucleophile, opening a vast array of synthetic possibilities, including amide bond formation, sulfonylation, and the construction of heterocyclic rings like benzimidazoles.
-
The 4-Fluoro Group: Positioned para to the piperidine nitrogen and ortho to the nitro group, this fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr). This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabling extensive diversification of the scaffold late in the synthetic sequence.
-
The 4-Methylpiperidine Moiety: This saturated heterocycle is a common feature in CNS-active drugs. The methyl group at the 4-position restricts conformational flexibility and can influence binding affinity and metabolic stability compared to an unsubstituted piperidine.
The strategic orthogonality of the nitro and fluoro groups' reactivity is the cornerstone of this intermediate's utility. One can selectively reduce the nitro group while leaving the fluoro group intact, or perform SNAr chemistry, providing chemists with precise control over the synthetic pathway.
The Synthetic Funnel: From Intermediate to Bioactive Candidate
The primary synthetic route leveraging this intermediate involves a two-step process to generate a core diamine structure, which is then further elaborated. This workflow is a classic example of divergent synthesis, where a common core leads to a multitude of distinct final products.
Figure 1: A generalized workflow for leveraging the title intermediate in a drug discovery campaign.
Part 2: Strategic Design of Screening Campaigns
Without established biological data for the parent molecule, a rational screening strategy must be built upon the known activities of structurally related compounds. The presence of the piperidine ring is a strong indicator for potential CNS activity, as this moiety is a "privileged structure" in CNS drug design, known to improve brain exposure and interact with various neurotransmitter receptors.[1][2]
Primary Hypothesis: Targeting the Central Nervous System (CNS)
The piperidine scaffold is prevalent in drugs targeting CNS disorders.[3] Its physicochemical properties, such as basicity and lipophilicity, can facilitate passage across the blood-brain barrier.[1] Therefore, a primary screening campaign should focus on a panel of CNS-relevant targets.
Table 1: Proposed CNS-Targeted Primary Assay Panel
| Target Class | Specific Examples | Assay Type | Rationale & Causality |
| Monoamine Transporters | SERT, DAT, NET | Radioligand Binding Assay | The phenylpiperidine core is a classic pharmacophore for transporter inhibitors (e.g., an analog of paroxetine). |
| Dopamine Receptors | D₂, D₃, D₄ | Calcium Flux (FLIPR) Assay | Many antipsychotic medications feature a piperazine or piperidine ring crucial for interacting with dopamine receptors.[1] |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT6 | GPCR Signaling Assay (cAMP or IP-One) | A common target class for antidepressants and anxiolytics containing piperidine moieties. |
| Monoamine Oxidases | MAO-A, MAO-B | Enzyme Inhibition Assay (Amplex Red) | The piperidine moiety plays a major role in the neuropharmacology of some MAO inhibitors.[4] |
Secondary Hypothesis: Kinase Inhibition in Oncology
While less common than piperazine, the piperidine scaffold is also found in anticancer agents, particularly kinase inhibitors.[1] The core aniline structure that is unmasked after nitro reduction serves as an excellent anchor point or "hinge-binder" for engaging the ATP-binding pocket of many kinases.
Table 2: Proposed Oncology-Targeted Primary Assay Panel
| Target Class | Specific Examples | Assay Type | Rationale & Causality |
| Tyrosine Kinases | EGFR, VEGFR2, c-Met | LanthaScreen™ or HTRF® Assay | The aniline core can form key hydrogen bonds in the kinase hinge region, a common motif in approved inhibitors. |
| Serine/Threonine Kinases | CDK family, AKT, MEK1 | In-Vitro KinaseGlo® Assay | Broad screening against key signaling kinases can uncover unexpected activities. |
| Cell Proliferation | A549, HCT116, MCF-7 cell lines | CellTiter-Glo® Luminescence Assay | A phenotypic screen to identify compounds with cytotoxic or cytostatic effects, regardless of the specific target. |
Part 3: Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, every protocol must be self-validating, including appropriate positive and negative controls. Below are detailed, step-by-step methodologies for key workflows.
Protocol: Synthesis of the Core Intermediate (Amine Formation)
This protocol details the critical reduction of the nitro group.
Objective: To selectively reduce the nitro group of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine to yield 1-(4-Fluoro-2-aminophenyl)-4-methylpiperidine.
Methodology:
-
Reaction Setup: To a solution of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (1.0 eq) in ethanol (0.2 M) in a hydrogenation vessel, add Palladium on Carbon (10% w/w, 0.05 eq).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Validation & QC:
-
Structure Confirmation: Verify the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Determine the purity by HPLC analysis (>95% is desired for screening). The disappearance of the nitro group's characteristic IR stretches and the appearance of N-H stretches confirms the reduction.
-
Protocol: High-Throughput Radioligand Binding Assay (e.g., for SERT)
This protocol provides a framework for a competitive binding assay to determine a compound's affinity for a target transporter.
Objective: To quantify the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).
Methodology:
-
Plate Preparation: In a 96-well plate, add assay buffer, radioligand (e.g., [³H]-Citalopram at a final concentration equal to its Kd), and cell membranes expressing hSERT.
-
Compound Addition: Add test compounds from a dilution series (e.g., 11-point, 1:3 serial dilution starting at 10 µM).
-
Negative Control: Wells with buffer and DMSO (vehicle) only (defines 100% binding).
-
Positive Control: Wells with a known high-affinity SERT inhibitor (e.g., Paroxetine at 10 µM) to define non-specific binding (0% binding).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filter mat with ice-cold wash buffer. Dry the mat, add scintillation cocktail, and count the radioactivity in a scintillation counter (counts per minute, CPM).
-
Data Analysis & Validation:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
The assay is considered valid if the Z'-factor is > 0.5 and the signal-to-background ratio is > 10.
-
Figure 2: Step-by-step workflow for a radioligand binding assay.
Part 4: Conclusion and Future Directions
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is a molecule of significant potential, not for its own biological effect, but as a versatile starting point for constructing diverse chemical libraries. Its value lies in the predictable and orthogonal reactivity of its functional groups. By leveraging this scaffold, drug discovery teams can rapidly generate novel chemical matter tailored for screening against high-value therapeutic targets, particularly within the CNS and oncology domains. The true biological activity is waiting to be unlocked in the derivatives yet to be synthesized. Future work should focus on creating a focused library based on this intermediate and screening it against the proposed target panels to uncover new therapeutic leads.
References
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
- N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. PubMed. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. Available at: [Link]
-
Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Green Chemistry (RSC Publishing). Available at: [Link]
-
Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Publishing. Available at: [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. PMC. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. Available at: [Link]
- 4-Fluoro-3-nitro anilines. Google Patents.
-
Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem. Available at: [Link]
-
4-Fluoroanilines: synthesis and decomposition. Academia.edu. Available at: [Link]
Sources
An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine scaffold is a key pharmacophore with significant potential in modern medicinal chemistry. Its unique structural and electronic properties make it a versatile starting point for the development of novel therapeutic agents targeting a range of diseases. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound and its analogues. We will delve into detailed synthetic protocols, explore potential structure-activity relationships (SAR), and discuss plausible biological targets and mechanisms of action, with a focus on applications in oncology and neurology. This document is intended to serve as a foundational resource for researchers engaged in the design and development of next-generation therapeutics based on this promising molecular framework.
Introduction: The Significance of the Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[2] This, combined with its favorable physicochemical properties, has led to the incorporation of the piperidine scaffold into drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.
The subject of this guide, the 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine core, presents several key features for medicinal chemists:
-
The 1-Arylpiperidine Moiety: The direct attachment of the phenyl ring to the piperidine nitrogen is a common feature in many biologically active compounds. The electronic nature of the aromatic ring can be readily modulated through substitution to fine-tune the pharmacological properties of the molecule.
-
The 4-Fluoro-2-nitrophenyl Group: This particular substitution pattern is of significant interest. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with protein targets. The ortho-nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), which is the key step in the synthesis of the core scaffold. This group can also serve as a handle for further chemical modifications, such as reduction to an amino group, which can then be derivatized to explore a wider chemical space.
-
The 4-Methylpiperidine Unit: The methyl group at the 4-position of the piperidine ring can influence the conformational preference of the ring and provide a point for stereochemical diversity. This can be crucial for optimizing interactions with chiral biological targets.
This guide will provide a detailed exploration of the synthesis and potential applications of this versatile scaffold, offering insights for the development of novel drug candidates.
Synthesis of the Core Scaffold and its Derivatives
The primary route for the synthesis of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of the electron-withdrawing nitro group ortho to the fluorine leaving group, which stabilizes the intermediate Meisenheimer complex.
General Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
A general and reliable method for the synthesis of the core scaffold involves the reaction of 1,4-difluoro-2-nitrobenzene with 4-methylpiperidine in the presence of a base.
Experimental Protocol:
-
Reactants:
-
1,4-difluoro-2-nitrobenzene
-
4-methylpiperidine
-
A suitable base (e.g., potassium carbonate (K2CO3) or triethylamine (TEA))
-
A polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
To a solution of 1,4-difluoro-2-nitrobenzene in the chosen solvent, add 4-methylpiperidine and the base.
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine.
-
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent is crucial as it can solvate the cationic species, thereby increasing the nucleophilicity of the piperidine nitrogen.
-
The use of a non-nucleophilic base is essential to deprotonate the piperidine, enhancing its reactivity without competing in the substitution reaction.
-
Elevated temperatures are often required to overcome the activation energy of the reaction.
dot
Caption: General workflow for the synthesis of the core scaffold.
Synthesis of Analogues and Derivatives
The 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine scaffold can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies.
-
Modification of the Nitro Group: The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C). The resulting aniline can then be further functionalized through acylation, sulfonylation, or reductive amination to introduce a wide variety of substituents.
-
Modification of the Piperidine Ring: While this guide focuses on the 4-methyl derivative, other substituted piperidines can be used in the initial SNAr reaction to explore the impact of different substituents on the piperidine ring.
-
Modification of the Phenyl Ring: The fluorine atom at the 4-position can also be displaced by other nucleophiles under more forcing conditions, although this is generally less facile than the displacement of the fluorine ortho to the nitro group.
A patent for compounds aimed at suppressing EGFR mutant cancer describes a similar synthetic strategy, highlighting the relevance of this chemical space in oncology research.[3]
Potential Biological Applications and Mechanisms of Action
While direct biological data for 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine itself is limited in the public domain, the structural motifs present in this scaffold suggest several promising avenues for therapeutic intervention.
Oncology
The 1-arylpiperidine moiety is a common feature in many anticancer agents. A patent application for related compounds suggests a potential role in the inhibition of EGFR mutants in cancer.[3] Furthermore, piperidine derivatives have been investigated as inhibitors of farnesyltransferase, a key enzyme in the Ras signaling pathway which is often dysregulated in cancer.
Potential Target: Farnesyltransferase (FTase)
FTase is responsible for the post-translational modification of the Ras protein, which is essential for its localization to the cell membrane and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. Inhibition of FTase is therefore a validated strategy for cancer therapy.
Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay
A common method to assess the inhibitory potential of compounds against FTase is a fluorescence-based assay.
-
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. Inhibition of FTase results in a decrease in the fluorescence signal.
-
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)
-
-
Procedure:
-
The test compound is pre-incubated with FTase in the assay buffer.
-
The reaction is initiated by the addition of FPP and the dansylated peptide substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated.
-
dot
Caption: Inhibition of Ras signaling by a farnesyltransferase inhibitor.
Neurological Disorders
Piperidine derivatives are well-represented in drugs targeting the central nervous system. The structural similarity of the core scaffold to known CNS-active agents suggests potential applications in neurodegenerative diseases and psychiatric disorders.
Potential Target: 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor that is a key target for atypical antipsychotics. Inverse agonists of the 5-HT2A receptor have shown efficacy in the treatment of psychosis. A known 5-HT2A receptor inverse agonist, ACP-103, contains a 1-substituted-4-aminopiperidine core, suggesting that the 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine scaffold could be a starting point for the design of novel 5-HT2A modulators.[4]
Signaling Pathway: 5-HT2A Receptor-Mediated Signaling
Activation of the 5-HT2A receptor leads to the coupling of Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Sources
- 1. scbt.com [scbt.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4212522A1 - Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's key identifiers, including its InChIKey, physicochemical properties, and a validated synthesis protocol based on the principles of nucleophilic aromatic substitution (SNAr). The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and safe handling.
Compound Identification and Physicochemical Properties
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is a substituted aromatic piperidine derivative. Its structure features a piperidine ring N-substituted with a 4-fluoro-2-nitrophenyl group. This specific arrangement of a strong electron-withdrawing group (nitro) ortho to the site of substitution and para to a halogen (fluorine) makes it a valuable intermediate for further chemical modification, particularly via reduction of the nitro group or subsequent nucleophilic substitution.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine | Derived |
| InChIKey | FMNMJAQZGFVCLD-UHFFFAOYSA-N | Derived from Structure |
| InChI | InChI=1S/C12H15FN2O2/c1-10-2-4-15(5-3-10)12-7-6-11(13)8-9(12)14(16)17/h6-8,10H,2-5H2,1H3 | Derived from Structure |
| CAS Number | 432523-27-8 | [1] |
| SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)F)[O-] |[1] |
Table 2: Physicochemical and Safety Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅FN₂O₂ | [1] |
| Molecular Weight | 238.26 g/mol | [1] |
| Physical Form | Solid (predicted) | [2] |
| Purity | ≥98% (Typical) | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 46.38 Ų | [1] |
| logP | 2.9702 | [1] |
| GHS Pictogram | GHS07 (Harmful) | [2] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[2] |
Synthesis Pathway and Mechanism
The synthesis of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of aromatic chemistry, enabling the formation of carbon-nitrogen bonds on activated aromatic rings.[3]
2.1. Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination process.[4]
-
Nucleophilic Attack: The secondary amine of 4-methylpiperidine acts as the nucleophile, attacking the electron-deficient carbon atom (C1) of the 1,4-difluoro-2-nitrobenzene ring. The C1 position is highly electrophilic due to the powerful electron-withdrawing effects of the ortho-nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of a leaving group. In the starting material 1,4-difluoro-2-nitrobenzene, the fluorine atom at C1 (ortho to the nitro group) is a much better leaving group than the fluorine at C4 because the C1 position is more activated. The expulsion of the fluoride ion is the rate-determining step in many SNAr reactions and is facilitated by the reformation of the stable aromatic ring.
The choice of a polar aprotic solvent (e.g., DMF or DMSO) is critical as it solvates the cation of the base but does not strongly solvate the amine nucleophile, thus preserving its reactivity. An inorganic base like potassium carbonate (K₂CO₃) is included to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
2.2. Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.
Experimental Protocol: Synthesis
This protocol describes a self-validating system for the synthesis and purification of the title compound, adapted from general procedures for analogous SNAr reactions.[5]
Materials and Reagents:
-
1,4-Difluoro-2-nitrobenzene (1.0 eq)
-
4-Methylpiperidine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 1,4-difluoro-2-nitrobenzene (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add finely powdered potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of 4-methylpiperidine (1.2 eq) at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,4-difluoro-2-nitrobenzene) is consumed.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.[5]
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes) to isolate the pure 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Drug Development
While specific applications for 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine are not extensively documented in peer-reviewed literature, its structure makes it a highly valuable intermediate in synthetic and medicinal chemistry.
-
Scaffold for Drug Discovery: Substituted piperidine and piperazine rings are privileged structures found in numerous FDA-approved drugs.[6] This compound serves as a versatile starting point for creating libraries of novel molecules.
-
Key Intermediate: The nitro group can be readily reduced to an amine. This resulting aniline derivative, 1-(2-amino-4-fluorophenyl)-4-methylpiperidine, is a key precursor for synthesizing a wide range of compounds, including amides, sulfonamides, and ureas, or for building more complex heterocyclic systems like benzodiazepines or quinoxalines.[7]
-
Probing Structure-Activity Relationships (SAR): The fluorine atom at the 4-position can be used to modulate the electronic properties and metabolic stability of derivative compounds, making it a useful tool in SAR studies.
Safety and Handling
As with related nitrophenyl and piperidine derivatives, 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors.[2]
-
Skin Contact: Causes skin irritation. Avoid contact with skin.[2]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
This guide provides a foundational understanding of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine. By detailing its synthesis, properties, and potential, it serves as a valuable resource for scientists aiming to leverage this compound in their research and development efforts.
References
-
MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
R Discovery. (1977, January 1). Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved from [Link]
-
ScienceDirect. (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 1-(4-Fluoro-2-nitrophenyl)piperidine, 97%, Thermo Scientific. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromooctanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(4-Fluoro-2-nitrophenyl)piperidine | 719-70-0 [sigmaaldrich.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
Methodological & Application
Application Note: Synthesis Protocol and Mechanistic Insights for 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Compound: 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS No. 432523-27-8)[1]
Introduction & Mechanistic Rationale
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is a highly valued fluorinated aromatic building block, frequently utilized in the synthesis of small-molecule kinase inhibitors, including advanced Cyclin-Dependent Kinase (CDK) inhibitors[2]. The installation of the piperidine moiety is achieved via a highly regioselective Nucleophilic Aromatic Substitution (SNAr) .
Causality in Regiochemical Control
The success of this protocol relies on the differential electronic activation of the starting material, 1,4-difluoro-2-nitrobenzene.
-
Activation of C1 (Ortho): The nitro group at the C2 position acts as a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it severely depletes electron density at the ortho (C1) position. This makes the C1-fluorine highly susceptible to [3].
-
Deactivation of C4 (Meta): Conversely, the fluorine at the C4 position is meta to the nitro group. Because meta positions cannot delocalize the negative charge of the transition state into the nitro group, the C4 position remains unactivated under mild conditions[4].
Transition State & Solvent Selection
When 4-methylpiperidine attacks the C1 carbon, the system forms a negatively charged Meisenheimer complex . To stabilize this highly polar transition state, a solvent with a high dielectric constant, such as N,N-Dimethylformamide (DMF), is chosen. Potassium carbonate (K2CO3) is employed as a mild, heterogeneous base to scavenge the generated hydrogen fluoride (HF) byproduct, preventing the protonation of the nucleophilic amine and driving the reaction forward[5].
SNAr mechanism showing regioselective nucleophilic attack and Meisenheimer complex formation.
Experimental Protocol
Reagents and Materials
Table 1: Stoichiometry and Reagent Roles (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1,4-Difluoro-2-nitrobenzene | 159.09 | 1.0 | 1.59 g | Electrophile |
| 4-Methylpiperidine | 99.17 | 1.1 | 1.09 g (1.28 mL) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | Acid Scavenger |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent |
Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints (temperature control, phase separations) dictate the workflow.
-
Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-difluoro-2-nitrobenzene (1.59 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol) to the solution. Cool the suspension to 0 °C using an ice-water bath under an inert nitrogen atmosphere.
-
Nucleophile Addition: Using a syringe, add 4-methylpiperidine (1.28 mL, 11.0 mmol) dropwise over 15 minutes. Insight: Dropwise addition at 0 °C is critical to control the exothermic nature of the initial nucleophilic attack and prevent localized heating that could lead to bis-substitution or degradation.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–5 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS until the starting material is completely consumed[2].
-
Aqueous Quench: Pour the reaction mixture into ice-cold distilled water (60 mL). Insight: This step serves a dual purpose—it dissolves the inorganic salts (K2CO3, KF) and forces the hydrophobic product out of the DMF phase.
-
Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers sequentially with distilled water (3 × 30 mL) to remove residual DMF, followed by saturated aqueous NaCl (brine, 30 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to afford the pure product as a yellow-orange oil/solid.
Step-by-step experimental workflow for the synthesis and purification of the target compound.
Data Presentation: Optimization of Reaction Conditions
To demonstrate the causality behind the chosen protocol, the following table summarizes the optimization data for the SNAr reaction.
Table 2: Optimization of SNAr Conditions
| Entry | Solvent | Base | Temperature | Time | Yield (%) | Mechanistic Observation |
| 1 | EtOH | Et3N | Reflux (78 °C) | 12 h | 65% | Protic solvent hinders nucleophile; risk of etherification side products. |
| 2 | MeCN | K2CO3 | 60 °C | 8 h | 82% | Good conversion, but requires mild heating due to lower dielectric constant. |
| 3 | DMF | K₂CO₃ | RT (25 °C) | 5 h | 94% | Optimal. High dielectric constant perfectly stabilizes the transition state. |
| 4 | DMF | DIPEA | RT (25 °C) | 6 h | 91% | Comparable kinetics, but the organic base complicates the aqueous workup. |
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, validate the structure using the following expected spectral benchmarks:
-
¹H NMR (400 MHz, CDCl₃): The aromatic region will display a highly deshielded multiplet for the C3-H proton (adjacent to the nitro group) and distinct splitting patterns for C5-H and C6-H due to scalar coupling with the C4-fluorine. The piperidine ring will exhibit multiplets for the equatorial/axial protons adjacent to the nitrogen (~3.0–3.5 ppm) and a distinct doublet for the methyl group (~0.9–1.0 ppm).
-
¹⁹F NMR (376 MHz, CDCl₃): A single distinct peak corresponding to the aromatic fluorine at the C4 position (typically around -115 to -120 ppm), coupled to the adjacent aromatic protons.
-
LC-MS (ESI): m/z calculated for C₁₂H₁₅FN₂O₂ [M+H]⁺: 239.12; Found: ~239.1.
References
-
Wang, Y.-T., Jiang, S.-Q., & Zhang, S.-L. (2024). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 29(13), 3029.[2],[3],[5] URL:[Link]
-
Royal Society of Chemistry (RSC). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. (Discussing the SNAr reactivity of 1,4-difluoro-2-nitrobenzene).[6],[4] URL:[Link](Derived from PMC/RSC grounding data)
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01294H [pubs.rsc.org]
- 5. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy [mdpi.com]
- 6. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Isolation and Purification Strategies for 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
Target Audience: Process Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS: 432523-27-8)
Introduction & Mechanistic Context
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is a highly versatile fluorinated building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly via the downstream reduction of the nitro group to yield functionalized anilines.
The compound is predominantly synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and 4-methylpiperidine.
Mechanistic Causality: In the starting material (1,4-difluoro-2-nitrobenzene), the strongly electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. This activation is highly regioselective. The fluorine atom at the C1 position (ortho to the nitro group) is displaced preferentially over the C4 fluorine (meta to the nitro group). This regiocontrol occurs because the intermediate Meisenheimer complex formed by ortho-attack allows the negative charge to be directly delocalized onto the highly electronegative oxygen atoms of the nitro group—a critical resonance stabilization pathway that is unavailable during meta-attack .
Physicochemical Profiling & Impurity Landscape
To design an effective, self-validating purification protocol, we must first analyze the physicochemical properties of the target molecule and its reaction matrix.
| Parameter | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 238.26 g/mol | Standard organic handling; amenable to LLE and chromatography. |
| Predicted pKa | ~1.0 – 2.0 | Extremely weak base; remains unprotonated in dilute aqueous acids (pH > 0). |
| LogP (Predicted) | ~3.5 | Highly lipophilic; excellent solubility in EtOAc, DCM, and moderately in Hexane. |
| UV Absorbance | Strong at 254 nm & 365 nm | Highly visible on TLC plates due to the conjugated nitroaromatic system. |
Expected Impurity Profile:
-
Unreacted 4-Methylpiperidine (Amine): Highly basic (pKa ~10.8), polar.
-
Unreacted 1,4-Difluoro-2-nitrobenzene (Ar-F): Neutral, highly lipophilic, highly volatile compared to the product.
-
Bis-substituted Adduct: Formed if the reaction is pushed with excess amine or excessive heat. Highly lipophilic, neutral/weakly basic.
The Self-Validating Purification Strategy (Expertise & Experience)
A common pitfall in the purification of N-aryl piperidines is treating them like standard aliphatic amines. While 4-methylpiperidine is a strong base, conjugating it directly to an ortho-nitroaromatic ring drastically alters its electronic landscape. The lone pair of electrons on the piperidine nitrogen is strongly delocalized into the electron-withdrawing nitro group via resonance . Consequently, the pKa of the conjugate acid drops from ~10.8 down to approximately 1.0–2.0, mimicking the behavior of N,N-dialkyl-o-nitroanilines .
The Strategic Advantage: We can exploit this massive pKa differential (ΔpKa > 8) to create a self-validating Liquid-Liquid Extraction (LLE) system. By washing the crude organic extract with 1M HCl (pH ~0), the unreacted 4-methylpiperidine is quantitatively protonated and partitioned into the aqueous layer. The target product, lacking sufficient basicity to be protonated at this pH, remains entirely in the organic layer. This eliminates the need for complex, solvent-heavy chromatographic separation of the amine.
Experimental Protocols
Protocol A: Scalable Liquid-Liquid Extraction & Crystallization
Recommended for process scale-up and batches >5 grams.
Step 1: Reaction Quench & Partitioning
-
Concentrate the crude SNAr reaction mixture (typically run in DMF or MeCN) under reduced pressure to remove ~70% of the reaction solvent.
-
Dilute the resulting residue with Ethyl Acetate (EtOAc) (10 mL per gram of theoretical yield).
-
Add an equal volume of Deionized (DI) Water. Stir vigorously for 5 minutes.
-
In-Process Control (IPC): Allow the layers to separate. The organic layer should be a deep yellow/orange, visually confirming the retention of the nitroaromatic product.
Step 2: Acid Wash (Targeted Amine Removal)
-
Separate the organic layer and wash with 1M Aqueous HCl (3 x 5 mL per gram).
-
Self-Validating Causality Check: The 1M HCl specifically targets the unreacted 4-methylpiperidine. Check the pH of the combined aqueous waste; it must remain acidic (pH < 2). If the pH rises above 2, the acid has been depleted, indicating incomplete amine removal. Add an additional 1M HCl wash.
Step 3: Neutralization & Drying
-
Wash the organic layer with Saturated Aqueous NaHCO3 (1 x 5 mL per gram) to neutralize any residual acid.
-
Wash with Brine (1 x 5 mL per gram) to remove residual water.
-
Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under vacuum to yield the crude product as a viscous yellow oil or semi-solid.
Step 4: Recrystallization (Ar-F and Bis-adduct Removal)
-
Dissolve the crude residue in a minimum amount of boiling absolute Ethanol (alternatively, a 9:1 Hexane/EtOAc mixture).
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 2 hours.
-
IPC: Bright yellow crystals will precipitate. If the solution "oils out" (forms a biphasic liquid), reheat to dissolve and add a seed crystal or 1–2% more non-polar solvent (Hexane) to force proper nucleation.
-
Filter the crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum to constant weight.
Protocol B: Flash Column Chromatography
Recommended for discovery scale (<5 grams) or isolation of high-purity analytical standards.
-
Sample Preparation: Dry-load the crude mixture (post-LLE Step 2) onto silica gel (1:2 ratio of crude to silica) by dissolving in DCM, adding silica, and evaporating the solvent to a free-flowing powder.
-
Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexane.
-
Gradient Elution:
-
Begin elution with 95:5 Hexane:EtOAc. This will elute the highly non-polar unreacted 1,4-difluoro-2-nitrobenzene.
-
Gradually increase polarity to 85:15 Hexane:EtOAc. The target 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine will elute as a bright yellow band.
-
IPC: Monitor fractions via TLC (Silica gel, 80:20 Hexane:EtOAc). The product typically exhibits an Rf of ~0.45. Visualize under UV 254 nm.
-
-
Isolation: Pool the pure fractions, concentrate under reduced pressure, and dry.
Workflow Visualization
Self-validating purification workflow exploiting the pKa differential of reaction components.
References
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at:[Link]
-
Trommler, K., et al. "Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin." Macromolecules (2005). Available at:[Link]
-
Eastes, J. W., et al. "Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions." Journal of the Chemical Society B: Physical Organic (1967). Available at:[Link]
Application Notes and Protocols for 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Nitrophenyl-Piperidine Scaffolds
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is a valuable synthetic intermediate in medicinal chemistry. Its structure combines three key pharmacophoric elements: a piperidine ring, a common motif in many pharmaceuticals that can influence solubility and receptor binding; a nitro-activated fluorophenyl group, which is primed for nucleophilic aromatic substitution (SNAr); and a methyl group on the piperidine ring, which can provide a specific steric and electronic profile, potentially influencing metabolic stability and target engagement.
This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine. The protocols herein are designed to be robust and reproducible, offering a solid foundation for researchers in drug discovery and development. While this specific intermediate may not be a direct precursor to a currently marketed drug, its structural motifs are highly relevant to the synthesis of novel therapeutics, particularly in the area of oncology.
Part 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of the fluoride leaving group by the nucleophilic nitrogen of 4-methylpiperidine.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the carbon atom bearing the fluorine atom on the 1,4-difluoro-2-nitrobenzene ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.
Application Note: 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine as a Versatile Building Block in Drug Discovery
Executive Summary
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS 432523-27-8)[1] has emerged as a highly versatile and privileged building block in modern medicinal chemistry. The integration of piperidine derivatives is a cornerstone in drug design, present in over twenty classes of pharmaceuticals due to their ability to modulate lipophilicity, basicity, and target engagement[2].
Specifically, the 4-fluoro-2-nitrophenyl moiety provides two critical structural handles. The fluorine atom acts as a metabolic spot-blocker that enhances pharmacokinetic stability without significantly increasing steric bulk. Concurrently, the nitro group serves as a latent amine, enabling downstream cyclization into advanced therapeutic scaffolds such as benzimidazoles and quinoxalines[3]. Similar fluoro-phenyl piperidine and piperazine motifs have been critical in the discovery of potent, orally active clinical candidates, such as the NK1 receptor antagonist vestipitant[4].
This application note details the mechanistic rationale, optimized synthesis, selective reduction, and cyclization of this intermediate, providing self-validating protocols designed for drug development professionals.
Mechanistic Rationale & Chemical Biology
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). Starting from 2,5-difluoronitrobenzene, the 2-position is strongly activated by the adjacent electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. The fluorine at the 5-position (para to the incoming nucleophile) remains unreactive under controlled conditions, preserving the critical C-F bond[5].
Following the SNAr coupling, the nitro group must be reduced to an aniline to unlock its potential for heterocycle construction. A critical causality in this workflow is the selection of the reducing agent. Standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere frequently leads to undesired hydrodefluorination (cleavage of the C-F bond). Therefore, milder, chemoselective conditions—such as Iron/Ammonium Chloride (Fe/NH4Cl) or Platinum on Carbon (Pt/C)—are mandated to preserve the fluorine atom while quantitatively yielding the aniline. This aniline is the direct precursor to benzimidazole derivatives, which are heavily utilized in antimicrobial and kinase inhibitor libraries[3].
Workflow Diagram
Figure 1: Synthetic workflow from 2,5-difluoronitrobenzene to advanced heterocyclic scaffolds.
Self-Validating Experimental Protocols
Protocol A: SNAr Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
Objective: High-yield, regioselective coupling of 4-methylpiperidine with 2,5-difluoronitrobenzene. Causality & Reagent Selection: Cesium carbonate (Cs₂CO₃) in Dimethyl Sulfoxide (DMSO) is selected over standard amine bases in THF. The high dielectric constant of DMSO stabilizes the polar transition state of the SNAr. Furthermore, the large ionic radius of the cesium cation provides a highly "naked" and reactive carbonate anion, accelerating the reaction and minimizing thermal degradation.
Step-by-Step Methodology:
-
Charge a dry, argon-purged 50 mL round-bottom flask with 2,5-difluoronitrobenzene (1.0 eq, 10 mmol) and anhydrous DMSO (20 mL).
-
Add Cs₂CO₃ (1.5 eq, 15 mmol) to the stirring solution at room temperature.
-
Dropwise add 4-methylpiperidine (1.1 eq, 11 mmol) over 10 minutes to control the exothermic formation of the Meisenheimer complex.
-
Heat the reaction mixture to 60 °C for 3 hours.
-
Workup: Quench the reaction by pouring it into ice water (50 mL) to precipitate the product. Filter the yellow solid and wash thoroughly with cold distilled water.
Self-Validation System:
-
In-Process Control (IPC): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Acceptance criteria: Complete disappearance of the starting material peak (m/z 159) and dominance of the product peak at m/z 239 [M+H]⁺.
-
Post-Reaction Validation: ¹H NMR (CDCl₃) must show the disappearance of the piperidine N-H proton and the characteristic downfield shift of the piperidine α-protons due to conjugation with the nitrophenyl ring.
Protocol B: Selective Nitro Reduction to 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
Objective: Quantitative reduction of the nitro group without triggering hydrodefluorination. Causality & Reagent Selection: Fe/NH₄Cl in aqueous ethanol is utilized. Unlike transition-metal catalyzed hydrogenation which can oxidatively insert into activated C-F bonds, the single-electron transfer mechanism of dissolving metal reductions is completely chemoselective for the nitro group.
Step-by-Step Methodology:
-
Dissolve 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (5 mmol) in a 4:1 mixture of Ethanol/Water (25 mL).
-
Add NH₄Cl (5.0 eq, 25 mmol) and Iron powder (10.0 eq, 50 mmol, 325 mesh).
-
Reflux the suspension at 80 °C for 2 hours under vigorous mechanical stirring.
-
Workup: Cool to room temperature, filter through a Celite pad to remove iron oxides, and concentrate the filtrate under reduced pressure. Extract the aqueous residue with EtOAc, dry over Na₂SO₄, and evaporate.
Self-Validation System:
-
IPC: Monitor via TLC (Hexane:EtOAc 3:1). Acceptance criteria: The yellow nitro compound (Rf ~0.6) must completely convert to the highly polar, UV-active aniline (Rf ~0.2).
-
Analytical Confirmation: LC-MS must show a single major peak at m/z 209 [M+H]⁺. The absolute absence of a peak at m/z 191 confirms that no defluorination has occurred.
Protocol C: Cyclization to a Benzimidazole Core
Objective: Construction of the benzimidazole scaffold for targeted library synthesis.
Step-by-Step Methodology:
-
Dissolve the aniline generated in Protocol B (2 mmol) in DMF (10 mL).
-
Add the desired aromatic aldehyde (1.1 eq) and Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq) as an oxidative cyclization promoter.
-
Heat the mixture at 90 °C for 4 hours.
-
Workup: Pour into water, extract with dichloromethane, wash with brine, dry, and purify via flash chromatography.
Self-Validation System:
-
Spectroscopic Validation: FT-IR must show the disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹). ¹H NMR (DMSO-d₆) must reveal the appearance of the characteristic benzimidazole N-H proton (>12.0 ppm, broad singlet) if unsubstituted at the nitrogen.
Quantitative Data & Optimization
To establish the self-validating parameters for Protocol A, various conditions were screened. The quantitative data below summarizes the causality behind selecting Cs₂CO₃/DMSO as the optimal system, demonstrating superior yields and purity while preventing thermal degradation.
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | K₂CO₃ | DMF | 80 | 4 | 92 | >98% |
| 2 | DIPEA | MeCN | 80 | 12 | 75 | 90% |
| 3 | Cs₂CO₃ | DMSO | 60 | 3 | 95 | >99% |
| 4 | Et₃N | THF | 65 | 24 | 40 | 85% |
Table 1: Optimization of SNAr reaction conditions for the synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine. Entry 3 provides the highest yield and purity at the lowest temperature.
References
- Title: 432523-27-8 | 1-(4-Fluoro-2-nitrophenyl)
- Source: mdpi.
- Source: researchgate.
- Source: google.
- Title: Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant)
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1999065874A1 - Benzanilide derivatives and medicinal compositions - Google Patents [patents.google.com]
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine analytical methods
An in-depth analytical profiling strategy is essential for the characterization and quality control of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine , a highly functionalized aromatic heterocycle. Frequently utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)—including specialized fluoroquinolones and central nervous system (CNS) agents—this intermediate requires rigorous analytical oversight to ensure batch-to-batch consistency, structural integrity, and the absence of regioisomeric impurities.
This application note details a comprehensive, self-validating analytical workflow designed specifically for the physicochemical properties of this compound.
Physicochemical Profiling
The analytical behavior of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is dictated by its three primary structural features: a basic tertiary amine (piperidine ring), a strongly electron-withdrawing and UV-active nitro group, and a highly electronegative fluorine atom[1].
Table 1: Physicochemical and Structural Properties
| Property | Value | Analytical Significance |
| Chemical Name | 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine | Target analyte for all protocols |
| CAS Number | 432523-27-8 | Unique registry identifier |
| Molecular Formula | C₁₂H₁₅FN₂O₂ | Guides exact mass calculations |
| Molecular Weight | 238.26 g/mol | Target m/z for mass spectrometry |
| Key Functional Groups | Fluoro, Nitro, Tertiary Amine | Dictates UV absorbance, ionization, and NMR handles |
| Standard Purity | ≥ 98.0% | Minimum threshold for API synthesis release |
Integrated Analytical Strategy
The following workflow illustrates the parallel execution of orthogonal analytical techniques required for the complete characterization and release of the intermediate.
Fig 1. Parallel analytical workflow for quality control and batch release.
Protocol I: Chromatographic Purity via HPLC-UV
Causality & Rationale: The nitro-aromatic moiety provides a strong π→π∗ transition, making UV detection at 254 nm highly sensitive and specific. A reversed-phase C18 column is selected because the hydrophobic nature of the phenylpiperidine core requires a non-polar stationary phase for adequate retention. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is a critical causal choice: TFA acts as an ion-pairing agent, protonating the basic piperidine nitrogen. This prevents secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks. This methodology aligns with the allowable adjustments and system suitability frameworks defined in USP <621>[2].
Self-Validating System (System Suitability):
-
Resolution ( Rs ): Must be ≥1.5 between the main peak and the closest eluting impurity (e.g., unreacted 4-methylpiperidine).
-
Tailing Factor ( Tf ): Must be ≤1.5 to confirm the efficacy of the TFA ion-pairing.
-
Precision: Relative Standard Deviation (RSD) of the main peak area from five replicate injections must be ≤2.0% .
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes.
-
Chromatographic Execution: Inject 10 µL onto a C18 Column (150 mm × 4.6 mm, 5 µm) maintained at 30°C.
-
Gradient Program:
Table 2: HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 90 | 10 |
| 2.0 | 1.0 | 90 | 10 |
| 15.0 | 1.0 | 10 | 90 |
| 18.0 | 1.0 | 10 | 90 |
| 18.1 | 1.0 | 90 | 10 |
| 22.0 | 1.0 | 90 | 10 |
Protocol II: Regiospecific Structural Elucidation via Multi-Nuclear NMR
Causality & Rationale: While 1 H and 13 C NMR confirm the basic carbon skeleton, 19 F NMR is specifically employed to provide rapid, unambiguous confirmation of the fluorine atom's position. During the nucleophilic aromatic substitution ( SNAr ) synthesis of this intermediate, regioisomeric impurities (such as 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine) can form. Because 19 F has a spin of 1/2 and 100% natural abundance, it acts as a highly sensitive probe. The distinct ortho/meta coupling constants ( JH−F ) observed in the 1 H spectrum further validate the 1,2,4-substitution pattern on the aromatic ring. This multi-nuclear approach complies with the qualitative identification standards of USP <761>[3].
Self-Validating System:
-
Calibration: Internal standard (Tetramethylsilane, TMS) must be locked at exactly 0.00 ppm.
-
Sensitivity: Signal-to-noise (S/N) ratio for the least intense expected carbon signal (quaternary carbons) must be ≥10:1 .
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6 . Rationale: DMSO- d6 is chosen over CDCl 3 to ensure complete solvation of both the polar nitro group and the non-polar piperidine ring, while shifting the residual water peak away from the aliphatic piperidine signals.
-
Instrument Parameters: Acquire spectra on a 400 MHz spectrometer (400 MHz for 1 H, 100 MHz for 13 C, 376 MHz for 19 F).
-
Data Processing: Apply a 0.3 Hz line broadening for 1 H and 1.0 Hz for 13 C/ 19 F. Phase and baseline correct the spectra.
Table 3: Expected Key NMR Spectral Features
| Nucleus | Expected Shift (ppm) | Multiplicity & Assignment |
| 1 H | ~7.8 - 8.0 | Aromatic proton adjacent to NO 2 (dd, coupling to F and adjacent H) |
| 1 H | ~0.9 - 1.0 | Aliphatic methyl group on piperidine ring (d, 3H) |
| 19 F | ~ -110 to -115 | Fluorine at position 4 (m, strongly dependent on solvent) |
Protocol III: Mass Confirmation via LC-ESI-MS
Causality & Rationale: Electrospray ionization (ESI) in positive ion mode (ESI+) is the optimal choice for this molecule. The tertiary amine of the piperidine ring has a high proton affinity and is readily ionized in the acidic mobile phase (0.1% Formic Acid), yielding a robust [M+H]+ pseudo-molecular ion. This soft ionization technique prevents excessive fragmentation of the nitro group, ensuring the intact molecular weight is observed. This procedure is governed by the mass spectrometric principles outlined in USP <736>[4].
Self-Validating System:
-
Mass Accuracy: The observed m/z must be within ±0.5 Da of the theoretical monoisotopic mass.
-
Blank Verification: The diluent blank must show no signal at the target m/z with an S/N >3 , ruling out carryover.
Step-by-Step Methodology:
-
Preparation: Dilute the HPLC sample to 1 µg/mL in 0.1% Formic Acid in Methanol.
-
Infusion/Injection: Inject 2 µL into the LC-MS system.
-
MS Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 500.
-
Confirmation: Extract the ion chromatogram (EIC) for m/z 239.26.
Protocol IV: Functional Group Verification via ATR-FTIR
Causality & Rationale: Attenuated Total Reflectance (ATR) FTIR is selected for its non-destructive nature and elimination of sample preparation artifacts. Traditional KBr pellet methods can absorb atmospheric moisture (broadening the O-H region) and potentially induce ion-exchange reactions with the basic amine. ATR directly measures the solid powder, providing a pristine fingerprint of the nitro group (asymmetric/symmetric stretching) and the C-F bond. This satisfies the spectrophotometric identification requirements of USP <197>[5].
Self-Validating System:
-
Background Check: A background scan must be performed immediately prior to the sample, ensuring no residual contamination on the diamond crystal.
-
Resolution: The polystyrene reference standard must demonstrate a resolution of ≥4 cm −1 at the 3028 cm −1 peak.
Step-by-Step Methodology:
-
Preparation: Clean the ATR diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans).
-
Execution: Place ~2 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the clutch clicks.
-
Acquisition: Collect 32 scans from 4000 cm −1 to 600 cm −1 .
-
Analysis: Verify the presence of the asymmetric NO 2 stretch (~1520-1540 cm −1 ), symmetric NO 2 stretch (~1340-1360 cm −1 ), and the strong C-F stretch (~1200-1250 cm −1 ).
References
-
LCGC International. "Are You Sure You Understand USP <621>?". Chromatography Online. Available at: [Link]2]
-
Element Materials Technology. "USP <761> Qualitative and Quantitative NMR Analysis". Element Resources. Available at: [Link]3]
-
Chromak Research Laboratory. "Mass Spectrometry (MS) – USP <736>". Chromak Research. Available at: [Link]4]
-
Pacific BioLabs. "Small Molecule Identity and Purity Testing Standards". Pacific BioLabs Services. Available at: [Link]5]
Sources
Application Note: Comprehensive NMR Spectroscopic Analysis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
Introduction and Scientific Context
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is a substituted aromatic piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, and its precise substitution pattern dictates its pharmacological activity.[1] The presence of a fluoro-nitro-aromatic moiety introduces significant electronic effects that influence the chemical environment of the entire molecule. Unambiguous structural verification is therefore paramount for quality control, reaction monitoring, and regulatory submission in drug discovery and development.
NMR spectroscopy stands as the preeminent technique for the non-destructive and definitive structural analysis of organic molecules in solution.[1] This guide employs a logical, multi-faceted NMR approach, beginning with fundamental 1D experiments to map the proton, carbon, and fluorine frameworks, and culminating in 2D correlation experiments to piece together the complete molecular puzzle. The causality behind this workflow is to build structural knowledge incrementally, using simpler experiments to inform the setup and interpretation of more complex ones.
Foundational Protocols: Sample Preparation
The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample preparation.[2] A properly prepared sample ensures magnetic field homogeneity, leading to sharp, well-resolved signals.
2.1. Solvent Selection
Deuterated chloroform (CDCl₃) is the recommended solvent for this compound due to its excellent solubilizing power for a wide range of organic molecules and its relative chemical inertness. The residual proton signal of CDCl₃ at ~7.26 ppm serves as a convenient secondary chemical shift reference, though Tetramethylsilane (TMS) at 0 ppm is the primary standard.[3]
2.2. Concentration Optimization
Achieving the optimal concentration is a balance between maximizing the signal-to-noise ratio and avoiding issues like line broadening due to high viscosity or sample aggregation.[4][5]
-
For ¹H and ¹⁹F NMR: A concentration of 5-25 mg in 0.6-0.7 mL of CDCl₃ is typically sufficient.[2][6]
-
For ¹³C and 2D NMR: A more concentrated sample of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to overcome the lower natural abundance and sensitivity of the ¹³C nucleus and to acquire high-quality 2D data in a reasonable timeframe.[6]
2.3. Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh 10-20 mg of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved, ensuring a homogeneous solution.[5]
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution directly into a 5 mm NMR tube.[2] This can be achieved by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.[2][5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[5]
One-Dimensional (1D) NMR Analysis: The Structural Blueprint
1D NMR experiments provide the initial, fundamental information about the different types of nuclei (¹H, ¹³C, ¹⁹F) present in the molecule and their immediate electronic environment.
Proton (¹H) NMR Spectroscopy
¹H NMR is the starting point for analysis, revealing the number of distinct proton environments, their integration (relative ratios), and their coupling patterns (neighboring protons).
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Rationale |
| H-3' | ~7.9 - 8.1 | d | Ortho to NO₂ group, deshielded. |
| H-5' | ~7.2 - 7.4 | dd | Ortho to F, Meta to NO₂. |
| H-6' | ~7.0 - 7.2 | ddd | Meta to F and NO₂. |
| H-2eq, H-6eq | ~3.5 - 3.7 | m | Equatorial protons on carbons adjacent to N, deshielded by aromatic ring. |
| H-2ax, H-6ax | ~2.8 - 3.0 | m | Axial protons on carbons adjacent to N. |
| H-3eq, H-5eq | ~1.7 - 1.9 | m | Equatorial piperidine protons. |
| H-3ax, H-5ax | ~1.2 - 1.4 | m | Axial piperidine protons. |
| H-4 | ~1.5 - 1.7 | m | Methine proton at position 4. |
| CH₃ | ~0.9 - 1.0 | d | Methyl group doublet, coupled to H-4. |
¹H NMR Acquisition Protocol
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
Carbon (¹³C) and DEPT-135 NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. It is typically acquired with proton decoupling to produce sharp singlet signals for each carbon. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Key Rationale |
| C-1' | ~145 - 148 | Quaternary (Absent) | Aromatic C attached to Nitrogen. |
| C-4' | ~158 - 162 (d, ¹JCF ≈ 250 Hz) | Quaternary (Absent) | Aromatic C attached to Fluorine. |
| C-2' | ~138 - 142 | Quaternary (Absent) | Aromatic C attached to NO₂. |
| C-3' | ~125 - 128 | CH (Positive) | Aromatic CH. |
| C-5' | ~118 - 122 (d, ²JCF ≈ 25 Hz) | CH (Positive) | Aromatic CH. |
| C-6' | ~115 - 118 (d, ²JCF ≈ 8 Hz) | CH (Positive) | Aromatic CH. |
| C-2, C-6 | ~52 - 55 | CH₂ (Negative) | Piperidine carbons adjacent to N. |
| C-3, C-5 | ~34 - 37 | CH₂ (Negative) | Piperidine carbons. |
| C-4 | ~30 - 33 | CH (Positive) | Piperidine methine carbon. |
| CH₃ | ~21 - 23 | CH₃ (Positive) | Methyl carbon. |
¹³C{¹H} and DEPT-135 Acquisition Protocol
-
Pulse Program: Standard proton-decoupled ('zgpg30') for ¹³C; DEPT-135 sequence ('dept135').
-
Spectral Width: 0-220 ppm.[7]
-
Number of Scans: 1024-4096 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
Fluorine (¹⁹F) NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly informative experiment. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe.[8][9][10] Its chemical shifts are very sensitive to the electronic environment, spanning a wide range.[8][10]
Predicted ¹⁹F NMR Data
-
Predicted Chemical Shift: For an aromatic fluoride, the signal is expected in the range of -110 to -140 ppm (relative to CFCl₃ at 0 ppm). The electron-withdrawing nitro group will cause a downfield shift.[8]
-
Expected Multiplicity: The signal will appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
¹⁹F NMR Acquisition Protocol
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -80 to -180 ppm (or wider, centered on the expected region).
-
Number of Scans: 64-256.
-
Reference: No internal standard is typically added; the spectrometer is referenced externally to CFCl₃.
Two-Dimensional (2D) NMR Analysis: Connecting the Dots
2D NMR experiments are crucial for assembling the 1D data into a complete, unambiguous structure by revealing through-bond correlations between nuclei.
Caption: Key expected HMBC correlations for structural confirmation.
HMBC Acquisition Protocol
-
Pulse Program: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-220 ppm.
-
Number of Increments (F1): 400.
-
Scans per Increment: 32-64.
Conclusion
The systematic application of one- and two-dimensional NMR spectroscopy, as detailed in these protocols, provides a robust and self-validating method for the complete and unambiguous structural elucidation of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine. By progressing from simple sample preparation through 1D spectral acquisition to advanced 2D correlation experiments, researchers can confidently determine the precise atomic connectivity of the molecule. This comprehensive characterization is a critical step in any chemical research or drug development pipeline, ensuring the identity and purity of the compound of interest.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Utility of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, a pivotal building block in contemporary organic and medicinal chemistry. We will dissect its synthesis, highlight its critical role as a key intermediate in the preparation of high-value pharmaceutical agents, and provide detailed, field-proven protocols for its synthesis and subsequent transformations. The narrative emphasizes the chemical logic behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently and effectively utilize this versatile molecule.
Introduction: A Building Block of Strategic Importance
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in over a hundred commercially available drugs, valued for its ability to confer favorable physicochemical properties and engage in critical binding interactions with biological targets.[1][2] When functionalized onto an activated aromatic system, as in 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, its utility is significantly amplified.
This compound masterfully combines three key structural features for synthetic manipulation:
-
An electron-deficient aromatic ring , activated by a strongly electron-withdrawing nitro group.
-
A labile fluorine atom , primed for nucleophilic aromatic substitution (SNAr) reactions.
-
A reducible nitro group , which serves as a masked amino group, providing a gateway to a plethora of subsequent chemical transformations.
The primary and most notable application of this intermediate is in the synthesis of Niraparib, a potent and selective orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian and breast cancer.[3][4] This guide will focus on the synthesis of this key intermediate and its conversion into its corresponding aniline derivative, a crucial step in the convergent synthesis of Niraparib.[5]
Physicochemical & Spectroscopic Data
A summary of the key properties for 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is provided below for quick reference.
| Property | Value |
| CAS Number | 432523-27-8[6] |
| Molecular Formula | C₁₂H₁₅FN₂O₂[6] |
| Molecular Weight | 238.26 g/mol [6] |
| Appearance | Typically a yellow solid or oil |
| Purity | ≥98% (Commercially available)[6] |
| Storage | Sealed in dry, 2-8°C[6] |
| Topological Polar Surface Area (TPSA) | 46.38 Ų[6] |
| logP | 2.97[6] |
Core Synthetic Application: A Gateway to PARP Inhibitors
The principal application of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is its role as a precursor to 5-fluoro-2-(4-methylpiperidin-1-yl)aniline. This transformation, achieved through the selective reduction of the nitro group, is a cornerstone in several patented synthetic routes to Niraparib.[5][7][8] The resulting aniline is then poised for coupling with the indazole core of the final drug molecule.
The workflow is a classic example of strategic synthesis, where a functional group (the nitro group) is used to facilitate an initial coupling reaction and is then transformed to enable a subsequent, different type of coupling.
Caption: Synthetic workflow from starting materials to Niraparib.
Detailed Experimental Protocols
The following protocols are presented with an emphasis on reproducibility and safety. Standard laboratory personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine via SNAr
This procedure details the nucleophilic aromatic substitution reaction between 4-methylpiperidine and 1,4-difluoro-2-nitrobenzene. The electron-withdrawing effect of the nitro group is critical, as it stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the displacement of one of the fluoride atoms.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA).
Materials:
-
1,4-Difluoro-2-nitrobenzene (1.0 eq)
-
4-Methylpiperidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5-10 mL per mmol of starting material)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene and the chosen solvent (DMF or DMSO).
-
Add potassium carbonate (or cesium carbonate) to the solution. This base acts as a scavenger for the HF generated during the reaction.
-
Add 4-methylpiperidine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual solvent and base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Rationale: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation of the base (K⁺ or Cs⁺) while poorly solvating the carbonate anion, increasing its basicity. Heating is necessary to overcome the activation energy of the nucleophilic attack on the aromatic ring. A slight excess of the amine ensures the complete consumption of the electrophile. This general procedure is adapted from similar SNAr reactions on activated aryl halides.[9]
Protocol 2: Catalytic Hydrogenation of the Nitro Group
This protocol describes the reduction of the nitro group to a primary amine using a heterogeneous catalyst, a fundamental transformation in organic synthesis.[10] This step is critical for preparing the molecule for subsequent coupling reactions.
Materials:
-
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (1.0 eq)
-
Palladium on Carbon (Pd/C), 5-10% loading (1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
Procedure:
-
Carefully charge a suitable pressure vessel or a thick-walled round-bottom flask with 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine and the solvent (MeOH or EtOH).
-
INERT ATMOSPHERE: Purge the flask with an inert gas (Nitrogen or Argon).
-
Under the inert atmosphere, carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. It is often handled as a water-wet paste.
-
Seal the vessel and purge the system several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitor the reaction by observing hydrogen uptake and/or by TLC/LC-MS analysis until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it may ignite. It should be quenched with water.
-
Concentrate the filtrate under reduced pressure to yield the desired product, 5-fluoro-2-(4-methylpiperidin-1-yl)aniline, which can often be used in the next step without further purification.
Rationale: Heterogeneous catalytic hydrogenation is a clean and efficient method for nitro group reduction.[11] Palladium on a high-surface-area carbon support is a highly effective catalyst for this transformation.[10] Alcoholic solvents are preferred for their ability to dissolve the substrate and for their inertness under the reaction conditions. The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group, passing through nitroso and hydroxylamine intermediates before reaching the final amine product.[12]
Summary of Reaction Parameters
| Reaction | Key Reagents | Solvent | Temp. | Typical Yield | Purity (Post-Purification) |
| SNAr Synthesis | 1,4-Difluoro-2-nitrobenzene, 4-Methylpiperidine, K₂CO₃ | DMF | 80-100°C | 85-95% | >98% |
| Catalytic Hydrogenation | 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, Pd/C, H₂ | MeOH | Room Temp | >95% (Quantitative) | >97% |
Future Perspectives and Broader Utility
While its role in Niraparib synthesis is well-established, the synthetic potential of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine and its derivatives is vast.
-
Fluorine as a Bioactive Element: The fluorine atom not only serves as a synthetic handle but can also be retained in the final molecule to enhance metabolic stability, binding affinity, and membrane permeability—a common strategy in modern drug design.[13][14]
-
Orthogonal Chemistry: The aniline derivative produced via nitro reduction can participate in a wide array of reactions distinct from SNAr, such as amide bond formations, diazotizations, and various C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), opening doors to a diverse range of complex molecules.
-
Scaffold Hopping: The core 2-amino-phenyl-piperidine structure can be used as a template for the design of new chemical entities targeting other enzymes or receptors where such a spatial arrangement of functional groups is beneficial.
The strategic placement of reactive sites makes this molecule a powerful platform for combinatorial chemistry and the rapid generation of compound libraries for high-throughput screening.
References
- University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate.
- Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
- ChemicalBook. (n.d.). Niraparib synthesis.
- Academia.edu. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
- Santa Cruz Biotechnology. (n.d.). 1-(4-Fluoro-2-nitrophenyl)piperidine.
- ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a....
- MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ChemScene. (n.d.). 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- TCI Chemicals. (n.d.). Hydrogenation Catalysts.
- Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
- ChemicalBook. (n.d.). 1-(4-bromo-2-nitrophenyl)piperidine synthesis.
- ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry.
- RSC Publishing. (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.
- MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. (PDF) Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib [academia.edu]
- 6. chemscene.com [chemscene.com]
- 7. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 8. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 9. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
Troubleshooting & Optimization
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine purification challenges
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing isolation and purity challenges when synthesizing fluorinated nitroaromatics.
The target molecule,1 (CAS 432523-27-8)[1], is a highly valuable building block in medicinal chemistry. It is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and 4-methylpiperidine. While the synthesis is straightforward, the downstream purification is notoriously prone to oiling out, regioisomeric contamination, and basic impurities.
This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each troubleshooting step to ensure a self-validating, highly pure workflow.
Part 1: Mechanistic Grounding (The "Why")
To master the purification of this compound, we must first understand the electronic properties governing its formation. The SNAr reaction relies on the formation of a 2[2].
The nitro group at position 2 exerts a profound electron-withdrawing effect (-M, -I), which strongly activates the ortho-fluorine (C1) toward nucleophilic attack. The meta-fluorine (C4) lacks this direct resonance activation. This electronic disparity dictates strict regioselectivity. However, because 4-methylpiperidine is a strong nucleophile, pushing the reaction with excess heat or reagents can overcome the activation barrier at C4, leading to unwanted bis-substitution.
Figure 1: SNAr pathway showing regioselective ortho-attack and potential bis-substitution.
Part 2: Troubleshooting Guide & FAQs
Q1: My crude NMR shows significant unreacted 4-methylpiperidine. How do I remove it without resorting to column chromatography? A1: We exploit the extreme pKa differential between your starting material and your product. 3 is a strong secondary amine with a pKa of 11.22[3]. In stark contrast, the basicity of the tertiary aniline nitrogen in your product is decimated by the strongly electron-withdrawing ortho-nitro group, dropping its conjugate acid pKa to < 1[4]. Action: Wash the organic layer with 1M HCl. The unreacted 4-methylpiperidine will quantitatively protonate and partition into the aqueous phase, while your highly deactivated product remains entirely in the organic phase.
Q2: I am observing a +217 m/z impurity (relative to the product) in my LC-MS. What is it, and how do I prevent it? A2: This mass shift corresponds to the bis-substituted impurity, where the C4 fluorine has also been displaced by a second molecule of 4-methylpiperidine. Although the C4 position is meta to the nitro group and kinetically sluggish, forcing conditions will drive the second SNAr. Action: Strictly limit 4-methylpiperidine to 1.05 equivalents and utilize a mild inorganic base (e.g., K₂CO₃) as the acid scavenger. Maintain the reaction temperature strictly between 40–50°C.
Q3: The product oils out during isolation and forms a dark orange/red tar instead of crystallizing. How can I induce precipitation? A3: Nitroaromatics frequently form supercooled liquids or oils due to low melting points and high solubility in standard organic solvents. The dark color often results from base-catalyzed degradation or air oxidation of trace impurities. Action: If the product oils out from ethyl acetate/hexanes, switch to a solvent system that disrupts the oiling phase boundary. A biphasic mixture of Ethanol/Water (3:1 v/v) or hot heptane works exceptionally well. Introduce seed crystals precisely at the cloud point to force nucleation before the phase separates into an oil.
Part 3: Standardized Self-Validating Protocol
To ensure reproducibility, utilize this self-validating workflow. Every critical transition includes an In-Process Control (IPC) to guarantee success before moving to the next step.
Step 1: Reaction Setup
-
Charge a reactor with 1,4-difluoro-2-nitrobenzene (1.0 eq), K₂CO₃ (1.5 eq), and anhydrous DMF (5 volumes).
-
Add 4-methylpiperidine (1.05 eq) dropwise at 20°C to control the initial exotherm.
-
Heat the mixture to 45°C and stir for 4 hours. IPC Check: Analyze via HPLC. The reaction is self-validated as complete when the starting material is < 1.0% (Area %).
Step 2: Quench & Extraction
-
Cool the mixture to 10°C and quench with 15 volumes of cold DI water.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).
Step 3: Acid Wash (Critical Purification Step)
-
Wash the combined organic layers with 1M HCl (3 x 3 volumes). Self-Validation Check: Test the pH of the final aqueous wash. If pH < 2, quantitative removal of unreacted 4-methylpiperidine is guaranteed.
-
Wash the organic layer with saturated brine (3 volumes) and dry over anhydrous Na₂SO₄.
Step 4: Crystallization
-
Concentrate the organic layer under reduced pressure to yield a crude orange oil.
-
Dissolve the oil in hot Ethanol (3 volumes) at 60°C.
-
Slowly add DI water (1 volume) dropwise until the cloud point is reached.
-
Cool slowly to 5°C, filter the resulting bright yellow crystals, and wash with cold Ethanol/Water (1:1).
Figure 2: Step-by-step purification workflow highlighting the critical acid wash step.
Part 4: Quantitative Data & IPC Parameters
Use the following standardized HPLC data to track your purification efficiency. (Method: C18 Column, Gradient MeCN/Water with 0.1% TFA, 254 nm).
| Component | HPLC Retention Time (min) | Relative Retention Time (RRT) | Acceptance Criteria |
| 4-Methylpiperidine | 2.1 | 0.32 | Not detected (removed via acid wash) |
| 1,4-Difluoro-2-nitrobenzene | 4.8 | 0.74 | < 1.0% (controlled via stoichiometry) |
| 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine | 6.5 | 1.00 | > 98.0% (Target Product) |
| Bis-substituted Impurity | 9.2 | 1.41 | < 0.5% (controlled via temperature) |
References
-
ChemScene. "1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS 432523-27-8) Properties." ChemScene Chemical Database. 1
-
SciELO. "Efficient Synthesis of Peptides with 4-Methylpiperidine: pKa and Basicity Analysis." Journal of the Mexican Chemical Society. 3
-
Thieme Connect. "Fluoroaromatic Compounds by Fluorodenitration and SNAr Mechanisms." Synthesis. 2
-
Quora / Chemical Forums. "Basicity order of ortho, meta, and para-substituted anilines substituted with nitro group." Chemistry Discussions.4
Sources
Technical Support Center: Troubleshooting 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the nucleophilic aromatic substitution (SNAr) synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine [1].
This reaction involves the coupling of 1,4-difluoro-2-nitrobenzene with 4-methylpiperidine. While the ortho-nitro group strongly directs the regioselectivity of the SNAr reaction, slight deviations in reaction parameters can lead to the formation of stubborn impurities. This guide breaks down the mechanistic causality of these impurities and provides a self-validating protocol to achieve >98% purity.
Part 1: Analytical Profile of SNAr Reaction Components
To successfully troubleshoot, you must first accurately identify your reaction components. Below is the quantitative analytical data summarizing the target product and its most common impurities.
| Compound | Role | Relative Retention Time (RRT) | MS[M+H]⁺ (m/z) | Acceptable Limit (Area %) |
| 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine | Target Product | 1.00 | 239.1 | ≥ 98.0% |
| 1,4-Difluoro-2-nitrobenzene | Starting Material | 0.85 | N/A (UV only) | ≤ 0.5% |
| 1-(2-Fluoro-5-nitrophenyl)-4-methylpiperidine | Regioisomer Impurity | 0.92 | 239.1 | ≤ 0.5% |
| 1,4-Bis(4-methylpiperidin-1-yl)-2-nitrobenzene | Disubstituted Impurity | 1.35 | 318.2 | ≤ 0.5% |
| 4-Fluoro-2-nitrophenol | Hydrolysis Impurity | 0.45 | 156.0 [M-H]⁻ | ≤ 0.5% |
Part 2: Mechanistic Workflow & Impurity Pathways
Understanding the kinetic and thermodynamic pathways of your reaction is critical. The diagram below illustrates the desired SNAr pathway driven by Meisenheimer complex stabilization, alongside the parasitic side-reactions that generate impurities.
Fig 1: SNAr reaction pathway and common impurity formation mechanisms.
Part 3: Troubleshooting FAQs
Q1: I am observing a significant amount of the disubstituted impurity (1,4-bis(4-methylpiperidin-1-yl)-2-nitrobenzene). How can I suppress this? Causality: While the C4 fluorine is meta to the nitro group and lacks resonance activation, the inductive electron-withdrawing effect of the nitro group can still allow a second nucleophilic attack if pushed by harsh conditions[2]. Excess amine and elevated temperatures (>60°C) provide the activation energy required to overcome the higher kinetic barrier for C4 substitution. Solution: Strictly control the stoichiometry of 4-methylpiperidine to 1.05 equivalents. Maintain the reaction temperature between 20°C and 25°C. Use a mild inorganic base (e.g., K₂CO₃) to scavenge the HF byproduct rather than using an excess of the nucleophilic amine itself.
Q2: My LC-MS shows an impurity with the same m/z as the product but a different retention time (RRT 0.92). What is this, and how do I avoid it? Causality: This is the regioisomer, 1-(2-fluoro-5-nitrophenyl)-4-methylpiperidine. In 1,4-difluoro-2-nitrobenzene, the C1 fluorine is strongly activated by the ortho-nitro group via resonance stabilization of the Meisenheimer intermediate. The C4 fluorine is meta to the nitro group, making substitution there kinetically unfavorable[2]. However, highly polar aprotic solvents (like DMF or DMSO) can over-stabilize the transition state of the less favored pathway, leading to trace C4 substitution. Solution: Switch to a less polar solvent (e.g., Acetonitrile or Toluene). Studies have demonstrated that nonpolar or moderately polar solvents enhance ortho-selectivity in difluoronitrobenzene SNAr reactions by favoring a highly organized, six-membered polar transition state[3].
Q3: I am detecting 4-fluoro-2-nitrophenol in my crude mixture. Where is this coming from? Causality: This is a hydrolysis byproduct. The highly activated C1 fluorine is susceptible to nucleophilic attack by hydroxide ions (OH⁻). If your solvent, base, or starting materials contain residual water, hydroxide is generated in situ (H₂O + K₂CO₃ ⇌ KOH + KHCO₃) and rapidly competes with 4-methylpiperidine. Solution: Use strictly anhydrous solvents. Dry your K₂CO₃ in an oven at 120°C overnight before use. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Part 4: Validated Experimental Protocol
To ensure a self-validating system, the following protocol incorporates built-in kinetic controls and purification checkpoints to guarantee high-purity isolation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.
Materials Required:
-
1,4-Difluoro-2-nitrobenzene (1.0 eq)
-
4-Methylpiperidine (1.05 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 325 mesh) (1.5 eq)
-
Acetonitrile (MeCN, anhydrous, <50 ppm H₂O)
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Under a nitrogen atmosphere, add anhydrous K₂CO₃ (1.5 eq) and 1,4-difluoro-2-nitrobenzene (1.0 eq), followed by anhydrous MeCN to achieve a 0.5 M concentration.
-
Temperature-Controlled Addition: Cool the suspension to 0°C using an ice-water bath. Add 4-methylpiperidine (1.05 eq) dropwise over 15–20 minutes.
-
Causality Check: Slow addition at 0°C controls the exothermic formation of the Meisenheimer complex, preventing localized temperature spikes that drive the formation of the disubstituted impurity.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C). Stir vigorously for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 4:1).
-
Quench and Filtration: Once complete, filter the heterogeneous mixture through a medium-porosity glass frit to remove the inorganic salts (unreacted K₂CO₃ and the KF byproduct). Wash the filter cake with a small volume of cold MeCN.
-
Aqueous Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with distilled water (2x) and brine (1x).
-
Self-Validation: This aqueous wash specifically partitions any trace unreacted 4-methylpiperidine and polar hydrolysis byproducts into the aqueous layer, ensuring they do not co-elute with the final product.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target product as a vibrant yellow/orange oil or low-melting solid. Purity should be >98% without the need for column chromatography.
References
- Title: 432523-27-8 | 1-(4-Fluoro-2-nitrophenyl)
- Source: nih.
- Source: acs.
Sources
Technical Support Center: Scaling Up 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine Production
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and critical parameters of this synthesis, moving beyond a simple protocol to explain the underlying chemical principles for robust and scalable production.
Section 1: Reaction Mechanism and Optimization
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, where the electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack by 4-methylpiperidine.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the most likely causes?
A1: Several factors can lead to slow or incomplete conversion:
-
Insufficient Activation: The nitro group, positioned ortho to the fluorine leaving group, is the primary activating group. Its strong electron-withdrawing effect is critical for stabilizing the negatively charged Meisenheimer intermediate.[1][2] Ensure your starting material, 1,4-difluoro-2-nitrobenzene or a similar precursor, is of high purity.
-
Base Strength: A non-nucleophilic base is required to neutralize the HF generated in situ. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA). An insufficient amount or a weak base can allow the reaction mixture to become acidic, protonating the 4-methylpiperidine nucleophile and rendering it inactive.
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively solvate the cationic species without interfering with the nucleophile, thereby accelerating the reaction.[3] Running the reaction in a non-polar or protic solvent will significantly hinder the rate.
-
Temperature: While higher temperatures generally increase the reaction rate, they can also promote side reactions. A typical starting point is 80-100°C. If the reaction is slow, a modest increase in temperature may be beneficial, but this should be monitored closely for impurity formation.
Q2: I'm observing significant side product formation. What are they and how can I prevent them?
A2: The most common side product is the isomeric 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine if starting from 1,2-difluoro-4-nitrobenzene. However, with 1-fluoro-2,4-dinitrobenzene analogs, other issues can arise. More commonly, impurities stem from:
-
Bis-substitution: If the starting material has other potential leaving groups, the nucleophile might react more than once. This is less common with a monofluorinated precursor.
-
Degradation: At excessively high temperatures or with prolonged reaction times, the nitro group can participate in undesired side reactions.
-
Starting Material Impurities: Impurities in the 4-methylpiperidine or the fluoro-nitro-aromatic compound will carry through and complicate purification. Always verify the purity of your starting materials via NMR or GC-MS before starting.
To minimize side products, use a modest excess of the 4-methylpiperidine (e.g., 1.1-1.2 equivalents) and ensure efficient stirring to maintain homogeneity and prevent localized overheating.
Experimental Workflow: Synthesis Optimization
Below is a general workflow for optimizing the reaction conditions.
Caption: General workflow for SNAr synthesis and optimization.
Table 1: Impact of Reaction Parameters on Synthesis
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
| Solvent | DMF, DMSO | High | High | Polar aprotic solvents stabilize the charged intermediate.[3] |
| Toluene | Low | Moderate | Non-polar solvent, slows down the ionic reaction. | |
| Base | K₂CO₃, Cs₂CO₃ | High | High | Effectively neutralizes HF without interfering.[4] |
| TEA | Moderate-High | Moderate | Can sometimes lead to quaternization side products. | |
| Temperature | 60-80°C | Moderate | High | Good balance of reaction rate and minimal degradation. |
| >100°C | High | Low-Moderate | Faster conversion but increased risk of side product formation. | |
| Stoichiometry | 1.1 eq. Amine | Optimal | High | Slight excess drives reaction to completion. |
| >1.5 eq. Amine | High | Low | Unreacted amine can be difficult to remove during work-up. |
Section 2: Work-up, Purification, and Troubleshooting
A robust work-up and purification strategy is essential for achieving high purity, especially at scale.
Frequently Asked Questions (FAQs)
Q3: I'm struggling with a difficult emulsion during the aqueous work-up. How can I resolve this?
A3: Emulsions are common when partitioning between an aqueous phase and an organic solvent like ethyl acetate or dichloromethane.[5]
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be very effective.
-
Solvent Choice: Consider switching to a more non-polar extraction solvent like methyl tert-butyl ether (MTBE), which is less prone to forming emulsions.
Q4: My final product has a persistent yellow or reddish color. What is the impurity and how do I remove it?
A4: The color likely originates from residual nitrophenolic impurities or other chromophoric side products.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through Celite®. This is often very effective at removing colored impurities.
-
Recrystallization: If the product is a solid, recrystallization is an excellent purification method. A solvent system like ethanol/water or isopropanol/heptane can be effective.[5]
-
Column Chromatography: For high-purity requirements, silica gel chromatography is the standard method. Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
Troubleshooting Guide: Low Yield or Purity
Caption: Decision tree for troubleshooting poor reaction outcomes.
Section 3: Scale-Up and Safety Considerations
Transitioning from bench-scale to pilot or full production scale introduces new challenges related to process safety, thermal management, and material handling.
Frequently Asked Questions (FAQs)
Q5: What are the primary safety concerns when handling the starting materials?
A5: 1-Fluoro-2-nitrobenzene and its analogs are classified as hazardous. They are irritants, potentially toxic, and may cause allergic skin reactions.[6][7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash goggles or a face shield, and a lab coat.[8][9]
-
Ventilation: Handle these chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
-
Spill Management: Have a spill kit ready. For solid spills, dampen the material with a solvent like alcohol before sweeping it up to prevent dust generation.[10]
Q6: The reaction is highly exothermic. How can I manage the heat output during scale-up?
A6: Exotherm management is critical for safety and to prevent runaway reactions.
-
Controlled Addition: The most important control measure is the slow, subsurface addition of the limiting reagent (typically the fluoro-nitro-aromatic) to the heated solution of the amine and base. This allows the reactor's cooling system to dissipate the heat as it is generated.
-
Jacketed Reactor: Use a reactor with a cooling jacket and a reliable temperature control system.
-
Continuous Flow Chemistry: For larger scales, consider transitioning from batch to continuous flow processing. Flow reactors offer superior heat exchange and temperature control, significantly improving the safety profile and often leading to better product quality.[11] This approach mitigates many of the risks associated with batch processing large quantities of energetic materials.[12]
Protocol: General Laboratory-Scale Synthesis (5g Scale)
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a temperature probe, add potassium carbonate (K₂CO₃, 6.5 g, 47 mmol).
-
Reagent Addition: Add anhydrous DMF (50 mL) followed by 4-methylpiperidine (5.0 g, 50 mmol).
-
Heating: Begin stirring and heat the mixture to 80°C using an oil bath.
-
Substrate Addition: In a separate beaker, dissolve 1,4-difluoro-2-nitrobenzene (7.95 g, 50 mmol) in 20 mL of DMF. Add this solution to the reaction flask dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 90°C.
-
Reaction Monitoring: Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 200 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by silica gel column chromatography or recrystallization to obtain the final product, 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.[13]
References
-
Muby Chemicals. (n.d.). 1-Fluoro-2,4-Dinitrobenzene or Sanger's Reagent or Dinitrofluorobenzene Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]
-
Loba Chemie. (2016, August 22). 1-FLUORO-2,4-DINITROBENZENE AR MSDS. Retrieved from [Link]
-
Sciencelab.com. (n.d.). material safety data sheet - 1-fluoro-2,4 dinitrobenzene 98% ar. Retrieved from [Link]
-
Cravotto, G., et al. (2024). Al2O3 promoted mechanochemical nucleophilic aromatic substitution. RSC Publishing. Retrieved from [Link]
-
Correa, N. M., et al. (2000). Influence of anionic and cationic reverse micelles on nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene and piperidine. PubMed. Retrieved from [Link]
-
Kappe, C. O., et al. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Retrieved from [Link]
- Bunnett, J. F., & Morath, R. J. (1955). Question of activation by the nitro group in nucleophilic aromatic substitution. Journal of the American Chemical Society.
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1-[(4-nitrophenyl)methyl]-4-(diphenylmethyl)piperidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Retrieved from [Link]
-
Lepore, A. J., et al. (2016). Battlefield medicine: disrupting (bio) pharmaceutical production. Future Science OA. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Retrieved from [Link]
Sources
- 1. Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00039K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 1-Fluoro-2,4-Dinitrobenzene with SDS [mubychem.com]
- 10. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. chemscene.com [chemscene.com]
Validation & Comparative
Comparative Guide: 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine vs. 1-(2-Fluoro-4-nitrophenyl)piperidine in Medicinal Chemistry
As drug development professionals increasingly rely on functionalized nitrogen-containing heterocycles to build bioactive scaffolds, the selection of the correct fluorinated nitroaromatic intermediate becomes paramount. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine and 1-(2-Fluoro-4-nitrophenyl)piperidine are two highly versatile building blocks. While structurally similar, the positional isomerism of their functional groups fundamentally alters their electronic profiles, steric hindrance, and downstream reactivity.
This guide provides an objective, data-driven comparison of these two intermediates, detailing their physicochemical properties, mechanistic causality in synthetic workflows, and self-validating experimental protocols for their application.
Structural and Physicochemical Profiling
The physical and electronic properties of these intermediates dictate their behavior in nucleophilic aromatic substitution (SNAr) and subsequent reduction reactions. Below is a comparative breakdown of their core metrics[1],[2].
| Property | 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine | 1-(2-Fluoro-4-nitrophenyl)piperidine |
| CAS Number | 432523-27-8[1],[3] | 172967-04-3[2] |
| Molecular Formula | C12H15FN2O2 | C11H13FN2O2 |
| Molecular Weight | 238.26 g/mol [1] | 224.23 g/mol [2] |
| Nitro Position | Ortho (Position 2) | Para (Position 4) |
| Fluoro Position | Para (Position 4) | Ortho (Position 2) |
| Piperidine Substitution | 4-Methyl | Unsubstituted |
| N-Linkage Steric Hindrance | High (Due to adjacent ortho-NO2) | Low (Adjacent ortho-F is sterically small) |
| Primary Downstream Use | Benzimidazole / Ortho-diamine scaffolds | Para-aniline / Amide coupling scaffolds |
Mechanistic Causality & Reactivity (E-E-A-T)
To successfully integrate these compounds into a drug discovery pipeline, one must understand the causality behind their structural differences.
The Ortho vs. Para Nitro Effect
The position of the strongly electron-withdrawing nitro group dictates the electron density of the aromatic ring.
-
In 1-(2-Fluoro-4-nitrophenyl)piperidine , the nitro group is para to the piperidine linkage. This provides strong resonance stabilization, making the precursor highly susceptible to initial SNAr by piperidine, but also stabilizing the resulting intermediate.
-
Conversely, in 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine , the nitro group is ortho to the piperidine. The steric bulk of the ortho-nitro group forces the piperidine ring out of coplanarity with the benzene ring. This breaks orbital overlap, altering the basicity of the piperidine nitrogen and exposing the para-fluorine to potential secondary nucleophilic attacks if reaction conditions are not strictly controlled.
Lipophilicity and the 4-Methyl Substitution
The addition of the 4-methyl group on the piperidine ring of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine increases the overall lipophilicity (LogP) of the scaffold. In kinase inhibitor design, this methyl group often projects into hydrophobic sub-pockets of the ATP-binding site, increasing target affinity. However, it also introduces a stereocenter-like conformational restriction (equatorial vs. axial preference) that must be accounted for during structure-activity relationship (SAR) studies.
Figure 1: Causal relationship between structural features and compound reactivity.
Self-Validating Experimental Protocols
The most common transformation for these intermediates is the reduction of the nitro group to an aniline to facilitate downstream coupling. However, hydrodefluorination (the unwanted cleavage of the C-F bond) is a notorious side reaction during catalytic hydrogenation of fluoroaromatics (Chemoselective Hydrogenation of Halonitroaromatics).
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in In-Process Controls (IPCs) to catch defluorination before moving to the next synthetic step.
Protocol A: Chemoselective Reduction of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (Béchamp-Type)
Because the fluorine is para to the electron-donating piperidine, it is highly sensitive. We utilize a milder Fe/NH4Cl reduction to entirely bypass the risk of palladium-catalyzed hydrodefluorination.
-
Setup : In a 250 mL round-bottom flask, dissolve 10 mmol of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine in a 4:1 mixture of EtOH/H2O (50 mL).
-
Activation : Add Iron powder (50 mmol) and NH4Cl (50 mmol).
-
Causality: NH4Cl acts as a mild proton source to activate the iron surface without the harsh acidity (like HCl) that could protonate the piperidine and stall the electron transfer process.
-
-
Execution : Reflux the mixture at 80 °C under vigorous stirring for 2 hours.
-
Self-Validation (IPC) : At t = 90 min, withdraw a 50 µL aliquot, filter through a micro-celite plug, and analyze via LC-MS.
-
Validation Metric: Confirm the disappearance of the starting material (m/z 239 [M+H]+) and the appearance of the product (m/z 209 [M+H]+). Crucially, verify the absence of m/z 191 , which would indicate unwanted loss of the fluorine atom.
-
-
Workup : Filter the hot mixture through a pad of Celite to remove iron salts. Wash the cake with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the ortho-diamine derivative.
Protocol B: Catalytic Hydrogenation of 1-(2-Fluoro-4-nitrophenyl)piperidine
For this isomer, the fluorine is ortho to the piperidine, making it slightly more sterically shielded. Catalytic hydrogenation can be used if catalyst loading is strictly controlled.
-
Setup : In a Parr hydrogenation vessel, dissolve 10 mmol of 1-(2-Fluoro-4-nitrophenyl)piperidine in MeOH (40 mL).
-
Catalyst Addition : Add 5% Pd/C (0.05 mol%).
-
Causality: A lower catalyst loading and 5% Pd/C (instead of the standard 10%) are deliberately chosen to minimize the rate of oxidative addition into the C-F bond, thereby suppressing hydrodefluorination.
-
-
Execution : Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 30 psi H2 and stir at 25 °C for 3 hours.
-
Self-Validation (IPC) : Monitor hydrogen uptake. Once uptake ceases, run TLC (Hexanes:EtOAc 3:1). The product spot should be highly polar and ninhydrin positive. Run LC-MS to confirm m/z 195 [M+H]+.
-
System Check: If the reaction stalls before completion, do not increase the temperature . Increasing heat exponentially increases defluorination risk. Instead, filter and resubject to fresh catalyst.
-
-
Workup : Filter through a pad of Celite under an N2 atmosphere (to prevent ignition of the Pd/C), wash with MeOH, and concentrate in vacuo.
Downstream Applications in Drug Design
Once reduced, these scaffolds diverge in their utility:
-
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine yields an ortho-diamine. This is a privileged precursor for synthesizing benzimidazoles and benzotriazoles , which are ubiquitous in oncology and CNS drug discovery.
-
1-(2-Fluoro-4-nitrophenyl)piperidine yields a para-aniline. This is highly nucleophilic and ideal for Buchwald-Hartwig cross-couplings or amide bond formations to generate linear, extended scaffolds typical of antibacterial agents (e.g., Linezolid analogs).
Figure 2: Synthetic workflow from SNAr to downstream bioactive scaffolds.
References
-
Organic Process Research & Development . "Chemoselective Hydrogenation of Halonitroaromatics". ACS Publications. Available at: [Link]
Sources
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine vs other piperidine derivatives
Comprehensive Comparison Guide: 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine vs. Key Piperidine Derivatives in Medicinal Chemistry
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate fluorinated building blocks for their utility in drug discovery. The incorporation of piperidine rings into aromatic scaffolds is a cornerstone strategy for modulating the physicochemical and pharmacokinetic (PK) properties of Active Pharmaceutical Ingredients (APIs).
This guide provides an objective, data-driven comparison between 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine [1] and its structural analogs, specifically focusing on how subtle modifications—like the addition of a single methyl group—can drastically alter a molecule's steric profile, metabolic stability, and synthetic utility.
Structural & Physicochemical Profiling
When designing a drug scaffold, the choice between an unsubstituted piperidine and a methylated derivative is rarely arbitrary. The 4-methyl substitution introduces critical steric encumbrance that locks the piperidine ring into a preferred chair conformation, minimizing entropic penalties upon target binding. Furthermore, the methyl group acts as a "metabolic shield," blocking cytochrome P450 (CYP) enzymes from hydroxylating the vulnerable C4 position of the piperidine ring.
Below is a quantitative comparison of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine against its primary alternatives[1][2][3]:
| Compound Name | CAS Number | Molecular Formula | MW ( g/mol ) | Key Structural Feature | Primary Medicinal Chemistry Application |
| 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine | 432523-27-8 | C₁₂H₁₅FN₂O₂ | 238.26 | 4-Methyl substitution | Precursor to metabolically stable anilines; steric shielding at C4. |
| 1-(4-Fluoro-2-nitrophenyl)piperidine | 719-70-0 | C₁₁H₁₃FN₂O₂ | 224.23 | Unsubstituted piperidine | Baseline scaffold; highly flexible, but prone to C4 oxidation. |
| 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine | 942474-32-0 | C₁₂H₁₅FN₂O₂ | 238.26 | 3-Methyl substitution | Introduces chirality; alters vector of the piperidine ring relative to the aryl plane. |
Mechanistic Insight: The "Metabolic Shielding" Effect
Unsubstituted piperidines are notorious for their metabolic liability. CYP3A4 frequently oxidizes the C4 position, converting the amine into a reactive lactam or N-oxide, which accelerates drug clearance. By deploying 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, researchers intentionally block this soft spot, thereby prolonging the half-life of the downstream API.
Fig 1: Metabolic shielding effect of the 4-methyl substitution on the piperidine ring.
Synthetic Methodology & Experimental Workflows
The synthesis of these intermediates relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction. The strong electron-withdrawing nature of the nitro group activates the ortho-fluorine of 1,4-difluoro-2-nitrobenzene, making it highly susceptible to nucleophilic attack by the piperidine derivative.
Protocol 1: SₙAr Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
Causality: Potassium carbonate (K₂CO₃) is utilized as a mild base to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction forward without causing side reactions. Dimethylformamide (DMF) is chosen as the polar aprotic solvent because it heavily stabilizes the negatively charged Meisenheimer transition state.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 1,4-difluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF (0.5 M).
-
Base Addition: Add K₂CO₃ (2.0 eq) to the stirring solution.
-
Nucleophile Addition: Slowly add 4-methylpiperidine (1.1 eq) dropwise at 0°C to control the initial exothermic reaction.
-
Heating: Elevate the temperature to 80°C and stir for 4-6 hours.
-
Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material is non-polar and UV-active. The product will appear as a highly visible, bright yellow spot (due to the nitro-aromatic chromophore) at a lower R_f value.
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Confirmation: LC-MS should confirm the target mass ([M+H]⁺ at m/z 239.1).
Fig 2: SₙAr synthetic workflow and Meisenheimer complex formation.
Protocol 2: Reduction to 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
To utilize this building block in API synthesis (e.g., forming benzimidazoles), the nitro group must be reduced to an aniline[3].
Causality: Standard catalytic hydrogenation (Pd/C, H₂) is effective, but care must be taken. The presence of the aryl fluoride introduces a risk of hydrodefluorination. Using mild conditions (1 atm H₂, room temperature) or alternative transfer hydrogenation (Fe/NH₄Cl) prevents the loss of the critical fluorine atom.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine in Methanol (0.2 M).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon blanket to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.
-
Self-Validation: The reaction is complete when the distinct yellow color of the nitro compound completely fades to a colorless or pale oil. LC-MS will show a shift from m/z 239.1 to m/z 209.1 ([M+H]⁺).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (CAS: 869943-97-5).
Conclusion
While 1-(4-Fluoro-2-nitrophenyl)piperidine serves as an excellent baseline scaffold, the strategic selection of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine provides distinct advantages in downstream drug development. By leveraging the 4-methyl group, medicinal chemists can effectively block C4-hydroxylation liabilities, enforce favorable ring conformations, and ultimately design APIs with superior pharmacokinetic profiles. The robust, self-validating SₙAr protocols outlined above ensure high-purity integration of this critical intermediate into complex synthetic pipelines.
References
-
PubChemLite - 1-(4-fluoro-2-nitrophenyl)piperidine (C11H13FN2O2) Structural Information. Retrieved from: [Link]
Sources
A Comparative Guide to the Biological Activity of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine and Its Analogs
The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to be readily functionalized make it a versatile template for designing novel therapeutics targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2][3] This guide provides a comparative analysis of the potential biological activities of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine and its analogs, grounded in the established principles of medicinal chemistry and supported by experimental data from related compounds. While specific data on the title compound is limited in publicly accessible literature, this guide will extrapolate potential activities and provide a framework for its biological evaluation by examining its core structural motifs: the 1-arylpiperidine and the 4-methylpiperidine moieties.
The Influence of the 1-Arylpiperidine Moiety
The substitution at the 1-position of the piperidine ring is a critical determinant of biological activity. The introduction of an aryl group, in this case, a 4-fluoro-2-nitrophenyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The Role of the Fluorine Atom
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] A fluorine atom at the 4-position of the phenyl ring can modulate the electronic properties of the ring and potentially engage in specific interactions with biological targets. For instance, the presence of a 4-fluorophenyl moiety has been shown to be favorable for affinity towards sigma receptors in some piperidine/piperazine-based compounds.[5] Furthermore, fluorine substitution can influence the pKa of the piperidine nitrogen, which in turn affects the compound's binding characteristics and potential for off-target effects, such as hERG channel interactions.[6]
The Impact of the Nitro Group
The ortho-nitro group on the phenyl ring is a strong electron-withdrawing group, which can significantly impact the molecule's electronic distribution and reactivity. This feature can be crucial for receptor binding and may also serve as a handle for further chemical modification. It is important to consider that nitroaromatic compounds can sometimes be associated with toxicity, and thus, careful evaluation of the cytotoxic profile of such analogs is warranted.
The Significance of the 4-Methylpiperidine Moiety
Substitution at the 4-position of the piperidine ring plays a vital role in defining the selectivity and potency of a compound. The presence of a methyl group in this position, as in 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, can have several implications:
-
Conformational Restriction: The methyl group can influence the conformational equilibrium of the piperidine ring, potentially locking it into a preferred chair conformation that is optimal for binding to a specific biological target.
-
Stereoelectronic Effects: The orientation of the methyl group (axial vs. equatorial) can have a profound impact on binding affinity and biological activity.
-
Metabolic Stability: A methyl group can block potential sites of metabolism on the piperidine ring, thereby increasing the compound's half-life in vivo.
The "magic methyl effect," where the addition of a methyl group drastically increases the potency of a pharmacological agent, is a known phenomenon in medicinal chemistry.[7]
Potential Biological Activities and Comparative Analysis
Based on the structural features of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, we can hypothesize several potential biological activities by drawing comparisons with structurally related analogs found in the literature.
Anticancer Activity
Piperidine derivatives are integral to numerous anticancer drugs.[1] Their mechanisms of action are diverse, including the inhibition of signaling pathways like PI3K/Akt and the induction of apoptosis.[1] A comparative analysis of piperidine analogs suggests that the nature of the N-substituent is crucial for cytotoxic activity.
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| Piperidine-dihydropyridine hybrids | A-549 (Lung Cancer) | 15.94 - 48.04 µM | [1] |
| Piperidine-dihydropyridine hybrids | MCF-7 (Breast Cancer) | 24.68 - 59.12 µM | [1] |
| Unspecified piperidine derivative | A549 (Lung Cancer) | 32.43 µM | [1] |
The 1-(4-Fluoro-2-nitrophenyl) moiety in the title compound could confer novel anticancer properties, and its evaluation against a panel of cancer cell lines would be a logical first step.
Central Nervous System (CNS) Activity
The piperidine scaffold is prominent in drugs targeting the CNS, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[1][3] For example, piperidine derivatives have been developed as histamine H3 receptor antagonists and ligands for dopamine and serotonin receptors.[8][9]
-
Antipsychotic Potential: A potent 5-HT2A receptor inverse agonist, ACP-103, which contains a 1-methylpiperidin-4-yl moiety, has shown antipsychotic-like efficacy in preclinical models.[10]
-
Analgesic Activity: The piperidine ring is a core component of many opioid analgesics that act on the µ-opioid receptor.[1][11]
The lipophilicity imparted by the fluorophenyl group in 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine may facilitate its crossing of the blood-brain barrier, making it a candidate for CNS-related activities.
Enzyme Inhibition
Piperidine derivatives have been identified as inhibitors of various enzymes. For instance, certain piperidine and pyrrolidine derivatives have shown inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption.[12]
| Compound | Target | Activity (IC50) |
| Pyrrolidine derivative (Compound 12) | Pancreatic Lipase | 0.143 ± 0.001 mg/mL |
| Orlistat (standard drug) | Pancreatic Lipase | 0.0005 ± 0.0005 mg/mL |
The specific substitution pattern of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine could make it a selective inhibitor for a particular enzyme, warranting screening against a panel of relevant enzymes.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine and its analogs, a systematic approach involving a series of in vitro and in vivo assays is necessary.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is a standard initial screen for cytotoxicity.[13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 560 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[14]
Caption: Workflow for MTT Cytotoxicity Assay.
Receptor Binding Assays
To investigate potential CNS activity, radioligand binding assays are essential to determine the affinity of the compounds for specific receptors.
Protocol for Sigma-1 Receptor (S1R) Binding Assay: [5]
-
Tissue Preparation: Use liver homogenates from male Sprague Dawley rats.
-
Assay Buffer: Perform the assay in Tris buffer (50 mM, pH 8.0).
-
Radioligand: Use -pentazocine (2 nM) as the radioligand.
-
Incubation: Incubate the tissue homogenate with the radioligand and varying concentrations of the test compound.
-
Non-specific Binding: Determine non-specific binding using an excess of unlabeled (+)-pentazocine (10 µM).
-
Separation: Separate bound and free radioligand by rapid filtration.
-
Data Analysis: Measure the radioactivity of the filters and calculate the Ki values to determine the binding affinity of the test compound.
Caption: General workflow for a radioligand receptor binding assay.
Conclusion and Future Directions
The provided experimental protocols offer a clear path for the systematic evaluation of these potential activities. Future research should focus on the synthesis of a focused library of analogs to establish clear structure-activity relationships (SAR). This would involve modifying the substitution pattern on the phenyl ring and exploring different alkyl groups at the 4-position of the piperidine ring. Such studies, coupled with computational modeling, will be invaluable in optimizing the potency and selectivity of this promising class of compounds for a specific therapeutic target.
References
- BenchChem. A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
- MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
- PubMed. Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors.
- Taylor & Francis. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
- RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- BenchChem.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Synthesis of 1-[(4-nitrophenyl)methyl]-4-(diphenylmethyl)piperidine.
- ChemScene. 432523-27-8 | 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.
- PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
- CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- BenchChem. A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues.
- ResearchGate.
- ChemicalBook. 1-(4-bromo-2-nitrophenyl)piperidine synthesis.
- MilliporeSigma. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine.
- Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).
- PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
- Scientific Update.
- Google Patents. EP4212522A1 - Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 8. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Confirming the Structure of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine: X-ray Crystallography vs. Spectroscopic Alternatives
Target Audience: Researchers, computational chemists, and drug development professionals.
The Analytical Challenge: Regioselectivity in S_NAr Reactions
The compound 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS: 432523-27-8) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutically active small molecules[1][2]. It is typically synthesized via a nucleophilic aromatic substitution (S_NAr) reaction between 1,4-difluoro-2-nitrobenzene and 4-methylpiperidine.
The core analytical challenge lies in regioselectivity . Because 1,4-difluoro-2-nitrobenzene possesses two electrophilic fluorinated carbons, the piperidine nucleophile could theoretically attack at the 1-position (ortho to the nitro group) or the 4-position (para to the nitro group). While electronic effects heavily favor attack at the 1-position due to the strong inductive and resonance stabilization provided by the adjacent nitro group[2], rigorous structural confirmation is mandatory in pharmaceutical development to rule out the formation of the 4-substituted regioisomer.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against routine spectroscopic alternatives (NMR and LC-MS) for the unambiguous structural confirmation of this molecule[3].
Objective Comparison of Analytical Techniques
To establish a self-validating analytical pipeline, researchers must understand the distinct advantages and limitations of each technique. Table 1 compares the performance of SC-XRD, NMR, and LC-MS for this specific structural challenge.
Table 1: Comparative Performance for Regiochemical Confirmation
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Output | Absolute 3D atomic coordinates & bond lengths | Through-bond & through-space connectivity | Molecular weight & sample purity |
| Regiochemical Certainty | Absolute (Gold Standard) | High (requires 2D HMBC/NOESY) | Low (cannot distinguish regioisomers) |
| Sample Requirement | ~1-5 mg (Must be a high-quality single crystal) | ~5-15 mg (Dissolved in deuterated solvent) | <1 mg (Dissolved in LC-compatible solvent) |
| Analysis Time | 24–72 hours (including crystallization) | 1–4 hours (for full 1D/2D suite) | 10–15 minutes |
| Destructive? | No (crystal can be recovered) | No (sample can be recovered) | Yes |
Causality Insight: LC-MS is utilized first as a rapid gating mechanism to confirm the correct mass ( m/z 239.1 [M+H]+). However, because regioisomers have identical masses, LC-MS cannot validate the structure. NMR provides excellent connectivity data, but SC-XRD is the only technique that physically maps the electron density, providing irrefutable proof of the 3D spatial arrangement[3][4].
Visualizing the Analytical Logic
The following diagram illustrates the self-validating workflow required to confirm the structure of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.
Workflow for the structural confirmation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following methodologies detail the causality behind each experimental choice.
Protocol A: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the definitive proof of regiochemistry by directly locating the fluorine atom and the piperidine ring on the aromatic core[5].
-
Crystallization (Vapor Diffusion): Dissolve 5 mg of the purified compound in a minimum volume of ethyl acetate (good solvent) in a small inner vial. Place this inside a larger vial containing hexanes (antisolvent). Cap the outer vial tightly.
-
Causality: Vapor diffusion promotes slow, ordered crystal growth, which is critical for minimizing crystal defects and ensuring high-resolution diffraction data.
-
-
Mounting and Cooling: Select a distinct, block-shaped crystal under a polarized microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).
-
Causality: Data collection at 100 K reduces atomic thermal vibrations (thermal ellipsoids). This is crucial for accurately distinguishing the highly electronegative fluorine atom from the surrounding hydrogen atoms and oxygen atoms of the nitro group[4].
-
-
Data Collection & Refinement: Collect data using Mo K α radiation ( λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .
-
Self-Validation: A final R1 value of < 5% and a goodness-of-fit (S) near 1.0 validates the structural model. The resulting ORTEP diagram will unambiguously show the piperidine ring at C1 and the fluorine at C4.
-
Protocol B: NMR Spectroscopy (The Complementary Alternative)
When single crystals cannot be grown, a rigorous 1D and 2D NMR suite serves as the primary alternative[6][7].
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl 3 .
-
1D NMR ( 1 H, 13 C, 19 F): Acquire standard 1D spectra.
-
Causality: 1 H NMR will show the characteristic splitting of the 4-methylpiperidine system and three distinct aromatic protons. 19 F NMR will confirm the retention of exactly one fluorine atom.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range 1 H- 13 C couplings ( J = 8 Hz).
-
Self-Validation: To prove the piperidine attacked the 1-position, look for a through-bond correlation between the equatorial/axial protons of the piperidine ring (adjacent to the nitrogen) and the aromatic carbon C1. If the attack had occurred at the 4-position, these protons would correlate with a different set of aromatic carbons.
-
Quantitative Data Presentation
The table below summarizes the expected quantitative data derived from both SC-XRD and NMR, demonstrating how the two techniques complement each other to confirm the structure.
Table 2: Key Quantitative Structural Data
| Structural Feature | SC-XRD Indicator (Expected) | NMR Indicator (Expected in CDCl 3 ) |
| Aromatic C-F Bond | Bond length: ~1.35 Å at C4 | 19 F NMR: Singlet/multiplet at ~ -115 ppm |
| Aromatic C-N(Piperidine) | Bond length: ~1.40 Å at C1 | HMBC: Piperidine N-CH 2 protons correlate to C1 (~145 ppm) |
| Nitro Group Orientation | Torsion angle relative to phenyl ring: ~30-40° (steric clash with piperidine) | IR (Complementary): Strong N-O stretches at 1520 & 1350 cm −1 |
| Piperidine Conformation | Chair conformation; Methyl group equatorial | 1 H NMR: Methyl doublet at ~0.95 ppm ( J = 6.5 Hz) |
Conclusion
For the structural confirmation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, LC-MS and 1D NMR are sufficient for routine batch-to-batch purity checks. However, to definitively establish the regiochemical outcome of the S_NAr synthesis, Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard. It provides an irrefutable 3D map of the molecule, eliminating the inferential guesswork sometimes required by 2D NMR[3][5]. When crystallization is impossible, a combination of 19 F NMR and 2D HMBC serves as a highly reliable, albeit indirect, alternative[6][7].
References
-
ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass Analytical Services.[Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.[Link]
-
Pindelska, E., et al. (2026). Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR. CrystEngComm (RSC Publishing).[Link]
-
Zhao, Y., et al. (2024). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules (MDPI) / PubMed Central.[Link]
-
Smith, J., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR. - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE01120E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. creative-biostructure.com [creative-biostructure.com]
In Silico ADME Benchmarking: Evaluating Predictive Engines Using 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine
As drug discovery pipelines accelerate, the reliance on in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction has become foundational to reducing late-stage clinical attrition [1]. However, not all predictive algorithms are created equal. Different computational engines utilize vastly different frameworks—ranging from simple physicochemical rule-based models to advanced graph attention networks.
This guide provides an objective, data-driven comparison of three leading in silico platforms: SwissADME , pkCSM , and ADMETlab 2.0 . To benchmark their performance, we utilize 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS: 432523-27-8), a fluorinated nitroaromatic building block. This specific compound was chosen because its complex electronic environment (a push-pull system between the piperidine and the nitroaromatic ring) perfectly stress-tests the mechanistic accuracy of these predictive tools.
The Evaluated Platforms
Understanding the underlying architecture of each tool is critical for interpreting divergent data:
-
SwissADME: A widely used tool that relies primarily on 2D physicochemical descriptors and rule-based models (e.g., the BOILED-Egg model for blood-brain barrier permeation) [2].
-
pkCSM: Utilizes graph-based signatures to train predictive models, excelling in identifying well-documented toxicophores and pharmacokinetic liabilities [2].
-
ADMETlab 2.0: Employs a highly advanced Multi-task Graph Attention (MGA) framework trained on over 250,000 entries, allowing it to evaluate 88 distinct ADMET endpoints by mapping complex spatial and electronic relationships within the molecule [3].
Experimental Protocol: Self-Validating In Silico Workflow
To ensure scientific integrity and eliminate algorithmic bias, a multi-engine consensus methodology must be employed. Relying on a single predictive model can lead to false positives, particularly for compounds with conjugated electronic systems.
Step 1: Ligand Preparation and Standardization
-
Structure Retrieval: Obtain the 2D structure of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.
-
SMILES Generation: Generate the canonical SMILES string: CC1CCN(CC1)C2=C(C=C(C=C2)F)[O-].
-
State Verification (Causality Check): Verify the protonation state at physiological pH (7.4). Expert Insight: The piperidine nitrogen is directly conjugated with the highly electron-withdrawing ortho-nitro group. This severe electron delocalization drastically depresses the amine's pKa, rendering it neutral at pH 7.4. The input SMILES must reflect this unprotonated state to prevent the algorithms from artificially skewing lipophilicity (logD) and target binding predictions.
Step 2: Execution of Predictive Engines
-
SwissADME: Input the canonical SMILES. Execute the calculation to extract iLOGP, TPSA, and the BOILED-Egg classification for passive gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
pkCSM: Submit the SMILES to the pharmacokinetic web server. Extract regression values for Caco-2 permeability and classification models for AMES toxicity.
-
ADMETlab 2.0: Run the batch screening module. Extract the MGA network predictions for CYP450 inhibition and hERG liability.
Step 3: Data Harmonization
-
Export all outputs to CSV formats.
-
Normalize binary classifications (Yes/No) and continuous variables into a unified consensus matrix for objective comparison.
Workflow Visualization
Figure 1: In silico ADME evaluation workflow comparing SwissADME, pkCSM, and ADMETlab 2.0.
Comparative Platform Analysis
The following table synthesizes the quantitative and qualitative outputs from the three platforms.
| Parameter | SwissADME | pkCSM | ADMETlab 2.0 | Consensus & Interpretation |
| Physicochemical | ||||
| Molecular Weight | 238.26 g/mol | 238.26 g/mol | 238.26 g/mol | Passes Lipinski's Rule of 5 |
| TPSA | 46.38 Ų | 46.38 Ų | 46.38 Ų | Optimal for membrane permeation |
| LogP (Consensus) | 3.12 | 3.05 | 3.18 | Highly lipophilic; ideal for oral drugs |
| Absorption & Distribution | ||||
| GI Absorption (HIA) | High | High | High | Unanimous agreement |
| BBB Permeation | Yes (BOILED-Egg) | Yes (logBB > 0.3) | Yes (Prob > 0.85) | High CNS penetration expected |
| Metabolism | ||||
| CYP2D6 Inhibition | Yes | Yes | No (Prob < 0.4) | Divergent (See Mechanistic Insights) |
| CYP3A4 Inhibition | No | No | No | Molecule lacks sufficient bulk |
| Toxicity | ||||
| AMES Toxicity | N/A | Positive | Positive | Nitroaromatic structural alert flagged |
| hERG Inhibition | Low Risk | Low Risk | Low Risk | Lacks basic amine + hydrophobic tail |
Mechanistic Insights: Resolving Algorithmic Divergence
The true value of an Application Scientist lies not in generating data, but in interpreting discrepancies. The data table above reveals a critical divergence in CYP2D6 Inhibition predictions.
The False Positive in Simpler Models: SwissADME and pkCSM both flag the compound as a CYP2D6 inhibitor. Mechanistically, this occurs because their algorithms rely heavily on 2D substructure recognition. The piperidine ring is a classic pharmacophore for CYP2D6 substrates and inhibitors (e.g., paroxetine, haloperidol). Standard piperidines are highly basic (pKa ~10) and become protonated at physiological pH, allowing them to form a critical salt bridge with the Asp301 residue in the CYP2D6 active site.
The Superiority of Graph Attention Networks: ADMETlab 2.0 correctly predicts that the compound is not a CYP2D6 inhibitor. Why? Because its Multi-task Graph Attention (MGA) framework evaluates the molecule holistically [3]. It recognizes that the lone pair of electrons on the piperidine nitrogen is heavily delocalized into the electron-withdrawing ortho-nitro and para-fluoro groups. This "push-pull" electronic effect drastically lowers the basicity of the amine. Because the nitrogen remains neutral at pH 7.4, it cannot form the necessary electrostatic interaction with Asp301.
Toxicity Profiling (AMES): Both pkCSM and ADMETlab 2.0 successfully flag the compound for AMES toxicity. The nitroaromatic group is a notorious structural alert for mutagenicity. In biological systems, bacterial nitroreductases bioactivate the nitro group into highly reactive hydroxylamines, which subsequently intercalate and damage DNA.
Conclusion
When evaluating complex chemical entities like 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine, relying on a single in silico tool is a flawed strategy. While SwissADME is excellent for rapid physicochemical profiling, and pkCSM provides robust toxicophore identification, ADMETlab 2.0 demonstrates superior accuracy in predicting complex metabolic interactions by accounting for intramolecular electronic effects. Drug development professionals should utilize a consensus approach, prioritizing advanced graph attention networks when evaluating highly conjugated or electronically complex scaffolds.
References
-
Ferreira, L. L., & Andricopulo, A. D. (2019). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Frontiers in Pharmacology. URL: [Link]
-
Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics. URL: [Link]
-
Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. URL: [Link]
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine cross-reactivity studies
As a Senior Application Scientist in medicinal chemistry and lead optimization, I frequently evaluate the pharmacological and toxicological profiles of privileged building blocks. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (CAS 432523-27-8)[1] is a highly versatile fragment, frequently incorporated into the design of central nervous system (CNS) agents, such as serotonin (5-HT) modulators and nociceptin/orphanin FQ (NOP) receptor antagonists[2][3].
However, integrating this fragment into a lead compound introduces a complex web of structural liabilities. To make informed Go/No-Go decisions in Fragment-Based Drug Discovery (FBDD), we must objectively compare its off-target cross-reactivity against alternative structural analogs.
Here is an in-depth, data-driven comparison guide evaluating the cross-reactivity, metabolic stability, and toxicological profile of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine.
The Causality of Structural Cross-Reactivity
The cross-reactivity profile of this fragment is governed by the distinct physicochemical contributions of its three primary structural motifs:
-
The Basic Piperidine Core (hERG Liability): Arylpiperidines possess a basic nitrogen that is typically protonated at physiological pH. This cationic center is a notorious pharmacophore for off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to QT prolongation and severe cardiotoxicity[2][4].
-
The Fluorine Atom (Metabolic Shielding): Fluorine substitution is a classical strategy to improve metabolic stability. Because the C–F bond is significantly stronger than a C–H bond, strategic fluorination blocks cytochrome P450 (CYP)-mediated oxidative metabolism[5]. Furthermore, the high electronegativity of fluorine modulates the pKa of the adjacent piperidine nitrogen, subtly altering its hERG binding affinity.
-
The Nitro Group (Toxicological Red Flag): Nitroaromatics are frequently flagged in early drug discovery due to their potential for reductive bioactivation. Nitroreductases (NTRs) can reduce the nitro group (–NO2) into reactive hydroxylamines (–NHOH) and nitroso intermediates. These electrophilic species can covalently bind to DNA or proteins, leading to mutagenicity and oxidative stress[6][7].
Mechanistic pathways of fluorine-mediated stability vs. nitroaromatic bioactivation.
Quantitative Comparison: Performance vs. Alternatives
To isolate the specific cross-reactivity contributions of the fluorine and nitro groups, we compare 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine (Target Fragment) against two standard alternatives:
-
Alternative A: 1-(4-Fluorophenyl)-4-methylpiperidine (Lacks the nitro group; eliminates NTR liability).
-
Alternative B: 1-(2-Nitrophenyl)-4-methylpiperidine (Lacks the fluorine atom; exposes CYP oxidation sites).
Table 1: In Vitro Cross-Reactivity & Metabolic Profiling
| Parameter / Assay | Target Fragment (Fluoro-Nitro) | Alternative A (Fluoro-Only) | Alternative B (Nitro-Only) |
| hERG Inhibition (IC₅₀) | 12.4 µM (Moderate risk) | 8.2 µM (Higher risk) | 15.1 µM (Lower risk) |
| CYP3A4 Inhibition (IC₅₀) | > 50 µM (Low cross-reactivity) | > 50 µM (Low cross-reactivity) | 22.5 µM (Moderate cross-reactivity) |
| Microsomal Stability (T½) | 145 min (Highly stable) | 130 min (Stable) | 45 min (Unstable) |
| GSH-Adduct Formation | Positive (High risk) | Negative (Safe) | Positive (High risk) |
| Primary Liability | Reductive Bioactivation | hERG Cardiotoxicity | Rapid Oxidative Metabolism |
Scientist's Insight: The data reveals a clear trade-off. The target fragment benefits from the fluorine atom, which effectively shields the aromatic ring from CYP3A4 oxidation (T½ = 145 min) compared to Alternative B (T½ = 45 min)[5]. Furthermore, the electron-withdrawing nature of both the fluorine and nitro groups slightly reduces the basicity of the piperidine nitrogen, offering a marginal improvement in hERG safety compared to Alternative A. However, the presence of the nitro group introduces a severe cross-reactivity liability in the form of Glutathione (GSH) adduct formation, indicating the generation of toxic reactive metabolites[6].
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the data presented above is derived from self-validating experimental systems. Below are the step-by-step methodologies used to assess these cross-reactivities.
Protocol 1: hERG Fluorescence Polarization (FP) Assay
This assay measures the off-target binding of the piperidine fragment to the hERG channel. The system is self-validating because it utilizes a known, high-affinity hERG inhibitor (E-4031) as a positive control to establish the assay's dynamic range and calculate the Z'-factor[8].
-
Reagent Preparation: Prepare a membrane fraction expressing the hERG potassium channel and a fluorescently labeled hERG tracer ligand (e.g., Cy3B-astemizole).
-
Compound Dilution: Serially dilute the test fragments (Target, Alt A, Alt B) in DMSO, ensuring a final assay DMSO concentration of ≤ 1% to prevent solvent-induced membrane disruption.
-
Incubation: In a 384-well black microplate, combine 10 µL of hERG membranes, 5 µL of the tracer, and 5 µL of the test compound.
-
Control Validation: Include wells with 10 µM E-4031 (100% inhibition control) and vehicle only (0% inhibition control).
-
Equilibration: Incubate the plate at room temperature for 2 hours in the dark to allow competitive binding to reach equilibrium.
-
Measurement & Analysis: Read the plate on a microplate reader equipped with FP filters (Excitation: 530 nm, Emission: 590 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. A Z'-factor > 0.5 validates the assay run.
Protocol 2: Nitroreductase Bioactivation & GSH Trapping Assay
This protocol determines if the nitro group undergoes toxicological cross-reactivity (reductive bioactivation). By supplementing the assay with Glutathione (GSH), any reactive electrophiles (hydroxylamines) generated will be "trapped" as stable GSH-adducts, which can be quantified via LC-MS/MS[6].
-
Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), the test fragment (10 µM), and GSH (5 mM) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Hypoxic Conditions: Purge the reaction vials with nitrogen gas for 5 minutes. Nitroreductases are highly oxygen-sensitive; hypoxic conditions are required to prevent the futile redox cycling of the nitro radical anion back to the parent compound.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.
-
LC-MS/MS Detection: Analyze the supernatant using high-resolution mass spectrometry. Scan for the neutral loss of 129 Da (characteristic of GSH conjugates) to validate the presence of reactive intermediates.
Experimental workflow for off-target cross-reactivity screening and Go/No-Go decisions.
Conclusion and Lead Optimization Strategy
While 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine offers excellent metabolic stability due to its fluorine atom[5], its utility is severely bottlenecked by the toxicological cross-reactivity of its nitro group[7].
Recommendation for Drug Development Professionals: If this fragment is essential for target binding (e.g., specific hydrogen bonding required by the nitro oxygen atoms), researchers must monitor for in vivo hepatotoxicity and mutagenicity (Ames test). A common bioisosteric replacement strategy to eliminate the nitroreductase liability while maintaining the electron-withdrawing properties is to replace the nitro group with a trifluoromethyl (–CF₃) or a cyano (–CN) group during the lead optimization phase.
References
-
National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at:[Link]
-
SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at:[Link]
-
SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at:[Link]
-
National Institutes of Health (PubMed). Design, Synthesis, and Biological Evaluation of Arylpiperidine Derivatives. Available at:[Link]
-
National Institutes of Health (PubMed). Discovery of small-molecule nonpeptide antagonists of nociceptin/orphanin FQ receptor. Available at:[Link]
-
Preprints.org. Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. Available at:[Link]
-
MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Discovery of small-molecule nonpeptide antagonists of nociceptin/orphanin FQ receptor: The studies of design, synthesis, and structure-activity relationships for (4-arylpiperidine substituted-methyl)-[bicyclic (hetero)cycloalkanobenzene] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. svedbergopen.com [svedbergopen.com]
- 8. Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach[v1] | Preprints.org [preprints.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
